Rosuvastatin Sodium
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
Número CAS |
147098-18-8 |
|---|---|
Fórmula molecular |
C22H27FN3NaO6S |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |
Clave InChI |
RGEBGDYYHAFODH-RRABGKBLSA-M |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
SMILES isomérico |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
SMILES canónico |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origen del producto |
United States |
Chemical Synthesis and Process Chemistry of Rosuvastatin Sodium
Synthetic Routes and Methodologies
The chemical architecture of Rosuvastatin (B1679574), characterized by a heptenoic acid side chain attached to a substituted pyrimidine (B1678525) core, presents a considerable synthetic challenge. Various strategies have been developed to construct this molecule with high stereochemical control and efficiency.
Total Synthesis Approaches
The total synthesis of Rosuvastatin has been approached through various methodologies, often involving the construction of the key chiral side chain and the pyrimidine heterocyclic core, followed by their coupling. A common strategy involves the use of a Wittig-type olefination to connect the two main fragments. wjpmr.com For instance, a pyrimidine aldehyde derivative can be reacted with a phosphorus ylide bearing the chiral dihydroxyheptenoate side chain. wjpmr.com
One of the pioneering synthetic routes involves the condensation of 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carboxaldehyde with methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate. wjpmr.com This is followed by deprotection of the silyl group and subsequent stereoselective reduction of the ketone to furnish the desired (3R, 5S)-dihydroxy stereochemistry. wjpmr.com
Another total synthesis approach utilizes a Julia-Kocienski olefination reaction, which has been shown to provide high (E)-stereoselectivity. thieme-connect.comresearchgate.net This method involves the reaction of a lactonized statin side-chain derivative with a benzothiazolyl sulfone derivative of the pyrimidine core. thieme-connect.com
Convergent Synthesis Strategies
A prominent convergent strategy involves the separate synthesis of the chiral dihydroxyheptenoate side chain and the functionalized pyrimidine core. The key coupling step to form the C=C double bond is often achieved through olefination reactions. The Julia-Kocienski olefination is a prime example of a convergent coupling method used in Rosuvastatin synthesis, offering high stereoselectivity for the desired E-isomer. thieme-connect.comresearchgate.netgoogle.com In this approach, a sulfone derivative of the pyrimidine core is reacted with an aldehyde derived from the chiral side chain. google.com This method is advantageous as it often leads to a more favorable impurity profile compared to some Wittig-based approaches. thieme-connect.com
Another convergent approach involves a Wittig reaction between a phosphonium salt of the pyrimidine heterocycle and a chiral aldehyde derived from the side chain, such as (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde. wjpmr.com This strategy allows for the efficient assembly of the Rosuvastatin skeleton.
Asymmetric Synthesis and Chiral Resolution Techniques
The stereochemistry of the two hydroxyl groups on the heptenoate side chain at the C3 and C5 positions is crucial for the biological activity of Rosuvastatin, with the (3R, 5S) configuration being the active enantiomer. waters.com Therefore, asymmetric synthesis and chiral resolution are critical aspects of its production.
Asymmetric Synthesis:
Several asymmetric synthesis strategies have been developed to introduce the desired chirality. One approach involves the use of chiral catalysts for key transformations. For example, the Keck asymmetric allylation of chloroacetaldehyde with allyltributylstannane can be used to establish the 5R-stereocenter. researchgate.net Subsequent diastereoselective epoxidation can then set the requisite 3R-chirality. researchgate.net
Asymmetric reduction of a ketone precursor is another widely used method. The Narasaka-Prasad reduction, employing reagents like diethylmethoxyborane and sodium borohydride, is a well-established method for the syn-reduction of β-hydroxy ketones to afford the desired 1,3-diol stereochemistry. waters.comresearchgate.net
Enzymatic reactions also play a significant role in the asymmetric synthesis of Rosuvastatin intermediates. Ketoreductases (KREDs) have been successfully employed for the highly stereoselective reduction of a ketoester to produce an enantiomerically pure alcohol intermediate. researchgate.net Chemoenzymatic methods, combining chemical and enzymatic steps, offer an efficient route to chiral building blocks. sci-hub.segoogle.com
Chiral Resolution Techniques:
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. One common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent. The resulting diastereomers can then be separated by crystallization due to their different physical properties.
Enzymatic kinetic resolution is another powerful technique. Lipases, such as Novozyme-435, can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomerically pure ester and the hydrolyzed acid. sci-hub.se This method has been successfully applied to the synthesis of key chiral intermediates for Rosuvastatin. sci-hub.se Additionally, chromatographic methods using chiral stationary phases are employed to separate enantiomers and determine enantiomeric purity. waters.com
Green Chemistry Principles in Rosuvastatin Sodium Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. In the context of Rosuvastatin synthesis, several approaches have been explored to make the process more sustainable.
One area of focus is the reduction of waste, often quantified by metrics such as the Environmental Factor (E-factor), which is the mass ratio of waste to desired product. scirp.org Traditional multi-step syntheses of complex molecules like Rosuvastatin can have high E-factors. scirp.org Efforts to improve this include the use of more efficient catalytic reactions and solvent-free or solvent-minimized conditions.
A liquid-assisted Wittig reaction has been developed for the synthesis of a key Rosuvastatin intermediate, which significantly reduces the E-factor compared to traditional methods. scirp.orgscirp.org This mechanochemical approach, performed in a ball mill, minimizes the use of solvents. scirp.orgscirp.org The choice of base and the presence of a small amount of liquid assistant were found to be crucial for the reaction's efficiency and stereoselectivity. scirp.orgscirp.org
The use of enzymatic reactions not only provides high stereoselectivity but also aligns with green chemistry principles by operating under mild conditions (room temperature and neutral pH) in aqueous media, thus avoiding the use of hazardous reagents and organic solvents. sci-hub.se
Below is a table summarizing some green chemistry metrics for a specific step in Rosuvastatin synthesis:
| Synthetic Method | Key Reaction | E-factor | Key Advantages |
|---|---|---|---|
| Traditional Solution-Phase | Wittig Reaction | Significantly higher than liquid-assisted method | Well-established methodology |
| Liquid-Assisted Grinding | Wittig Reaction | Approximately one-quarter of the traditional method scirp.org | Reduced solvent usage, lower environmental impact scirp.org |
Key Intermediates and Precursors in this compound Synthesis
The synthesis of this compound relies on the preparation and coupling of several key intermediates and precursors. The two primary building blocks are the pyrimidine core and the chiral side chain.
Pyrimidine Core Intermediates:
A crucial intermediate for the pyrimidine portion is N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide . researchgate.netresearchgate.net This aldehyde is the electrophilic partner in the key C-C bond-forming reactions, such as the Wittig or Julia-Kocienski olefination. researchgate.netresearchgate.net Other important pyrimidine precursors include the corresponding 5-(hydroxymethyl) and 5-(bromomethyl) derivatives, which can be converted to the aldehyde. researchgate.net
Chiral Side Chain Intermediates:
The synthesis of the enantiomerically pure side chain involves several key intermediates. A common precursor is a protected form of a (3R, 5S)-dihydroxyhept-6-enoate derivative. For example, tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a widely used aldehyde intermediate for the side chain. researchgate.net The 1,3-dioxane ring serves as a protecting group for the 3,5-diol.
Another important class of side-chain intermediates are phosphorus ylides, such as methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate , used in Wittig reactions. wjpmr.com For Julia-Kocienski olefinations, a sulfone derivative of the side chain would be employed.
The table below lists some of the key intermediates in Rosuvastatin synthesis:
| Intermediate Name | Role in Synthesis | Synthetic Route |
|---|---|---|
| N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Pyrimidine core aldehyde for olefination | Multi-step synthesis from pyrimidine precursors researchgate.net |
| tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Chiral side chain aldehyde for olefination | Synthesized from chiral starting materials, often involving asymmetric reduction or resolution researchgate.net |
| methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate | Phosphorus ylide for Wittig reaction | Prepared from a chiral precursor, involving phosphonium salt formation wjpmr.com |
| (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde | Lactonized chiral side chain aldehyde | Derived from chiral pool starting materials or through asymmetric synthesis wjpmr.com |
Process Optimization and Scale-Up Research
The transition of a synthetic route from the laboratory to an industrial scale requires extensive process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For Rosuvastatin synthesis, research has focused on optimizing various parameters of the key reaction steps.
In the Wittig reaction, for example, optimization of the base, solvent, and temperature is crucial to maximize the yield of the desired (E)-isomer and minimize the formation of the (Z)-isomer impurity. patsnap.com Studies have shown that the choice of base can significantly influence the E/Z selectivity. scirp.org In a mechanochemical Wittig reaction, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be an effective base. scirp.orgscirp.org
For the asymmetric reduction of the β-ketoester to form the syn-1,3-diol, optimization of the reducing agent, chiral ligand, and reaction temperature is critical to achieve high diastereoselectivity and enantioselectivity. The Narasaka-Prasad reduction, for instance, is often performed at low temperatures (e.g., -78 °C) to enhance stereocontrol. researchgate.net
The final hydrolysis of the ester precursor to Rosuvastatin acid and subsequent salt formation with sodium hydroxide are also subject to optimization. The concentration of the base, reaction time, and temperature must be carefully controlled to ensure complete hydrolysis without causing degradation of the product. patsnap.comgoogle.com The purification of the final product, often involving crystallization, is another critical step where parameters like solvent system, temperature, and cooling rate are optimized to obtain this compound with high purity. google.com
The following table provides examples of process optimization in Rosuvastatin synthesis:
| Reaction Step | Parameter Optimized | Impact of Optimization |
|---|---|---|
| Wittig Olefination | Base and Solvent | Improved E/Z selectivity and reaction yield scirp.org |
| Asymmetric Ketone Reduction | Temperature and Reducing Agent | Enhanced diastereoselectivity and enantiomeric excess researchgate.net |
| Ester Hydrolysis | Base Concentration and Temperature | Complete conversion and minimized side product formation patsnap.com |
| Crystallization | Solvent System and Cooling Profile | Improved crystal form and purity of the final product google.com |
Impurity Profiling and Characterization in Synthetic Batches
The quality control of this compound active pharmaceutical ingredient (API) necessitates a thorough understanding and characterization of impurities that may arise during synthesis, formulation, or storage. synthinkchemicals.com Impurity profiling is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. synthinkchemicals.com These impurities can be broadly categorized as related substances, degradation products, residual solvents, and chiral impurities. Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Mass Spectrometry (LC-MS), are instrumental in detecting and quantifying these trace-level compounds. veeprho.comnih.gov
Related Substances and Degradation Products
Related substances are byproducts and intermediates formed during the chemical synthesis of rosuvastatin. veeprho.com Degradation products, conversely, result from the chemical breakdown of the rosuvastatin molecule under the influence of environmental factors like heat, light, moisture, or acidic/basic conditions. veeprho.comwisdomlib.org
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods. Research has shown that rosuvastatin is particularly susceptible to degradation under acidic conditions, leading to significant product loss compared to basic or oxidative environments. wisdomlib.org Key degradation products identified under various stress conditions include a lactone impurity and the rosuvastatin methyl ester, which forms via esterification of the carboxylic acid group. wisdomlib.org A novel impurity, characterized as (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isoprpyl-2-(N-methyl methyl sulfonamido) pyrimidin-5-yl)-3,5-dihydroxy-N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)hept-6-enamide, was identified following thermal stress. Furthermore, studies on gamma radiation-induced degradation in aqueous solutions have identified several hydroxylated products. nih.gov
The European Pharmacopoeia (EP) monograph for rosuvastatin tablets lists several specified impurities. nih.gov The synthesis of reference standards for these impurities is crucial for their accurate identification and quantification in quality control analysis. magtechjournal.com
| Impurity Name/Type | Common Name/EP Designation | Origin/Formation Condition | Notes |
|---|---|---|---|
| (3R,5S)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester | Rosuvastatin tert-Butyl Ester | Synthetic Intermediate | A key intermediate in some synthetic routes. |
| N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Rosuvastatin Lactone / Impurity 1 | Degradation Product (Acidic conditions) | Formed by intramolecular cyclization. wisdomlib.org |
| (3R,5R,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | Impurity B (EP) | Chiral Impurity (Diastereomer) | A stereoisomer of Rosuvastatin. nih.gov |
| 5-Oxo Rosuvastatin | Impurity 3 | Synthetic Byproduct/Degradation | Results from the oxidation of the C5 hydroxyl group. magtechjournal.com |
| Rosuvastatin Methyl Ester | - | Degradation Product (Acidic conditions) | Formed by esterification with methanol (B129727). wisdomlib.org |
| (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isoprpyl-2-(N-methyl methyl sulfonamido) pyrimidin-5-yl)-3,5-dihydroxy-N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)hept-6-enamide | Imp-1 | Degradation Product (Thermal stress) | A novel impurity identified under accelerated stability conditions. |
Residual Solvents Analysis
Residual solvents are organic volatile chemicals used during the synthesis of the API or in the formulation of the drug product. Since these solvents have no therapeutic benefit and can be harmful, their levels are strictly controlled according to ICH guidelines.
The primary analytical technique for the determination of residual solvents in rosuvastatin is Headspace Gas Chromatography (HS-GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net This method is highly suitable for separating and quantifying volatile compounds from a non-volatile sample matrix like this compound. Solvents commonly used in various synthetic routes for rosuvastatin and therefore monitored in the final API include ethanol (B145695), n-hexane, methanol, acetone, and various butanols. researchgate.net
| Solvent | ICH Class | Analytical Method |
|---|---|---|
| Ethanol | Class 3 | HS-GC-MS |
| n-Hexane | Class 2 | HS-GC-MS |
| Methanol | Class 2 | HS-GC-FID |
| Acetone | Class 3 | HS-GC-FID |
| tert-Butanol | Class 2 | HS-GC-FID |
| n-Butanol | Class 3 | HS-GC-FID |
Chiral Impurities
Rosuvastatin possesses two stereogenic centers in its 3,5-dihydroxyhept-6-enoic acid side chain, making four possible stereoisomers. The therapeutically active form is the (3R, 5S) diastereomer. waters.com The other stereoisomers—the (3S, 5R) enantiomer, and the (3R, 5R) and (3S, 5S) diastereomers—are considered chiral impurities and must be controlled. waters.com
The presence of these impurities can arise from non-stereoselective steps in the synthesis or from epimerization. google.com For instance, certain synthetic routes have reported levels of diastereomeric impurities greater than 0.5%. google.com The European Pharmacopoeia specifically lists the (3R, 5R) diastereomer as Impurity B. nih.gov
The separation and quantification of these chiral impurities pose a significant analytical challenge due to their identical chemical properties and mass. This requires specialized chiral chromatography techniques, such as HPLC or Ultra Performance Convergence Chromatography (UPC²) using a chiral stationary phase, to achieve separation. waters.com
| Impurity | Stereochemistry | Classification |
|---|---|---|
| Rosuvastatin | (3R, 5S) | Active Pharmaceutical Ingredient |
| (3S, 5R)-Rosuvastatin | (3S, 5R) | Enantiomer |
| (3R, 5R)-Rosuvastatin | (3R, 5R) | Diastereomer (EP Impurity B) nih.gov |
| (3S, 5S)-Rosuvastatin | (3S, 5S) | Diastereomer |
Derivatization and Analog Synthesis Research
Research into the derivatization and synthesis of rosuvastatin analogs is driven by both analytical needs and the exploration of novel therapeutic properties.
For analytical purposes, derivatization is sometimes employed to make the rosuvastatin molecule more suitable for a particular analytical technique. A notable example is the conversion of rosuvastatin to its methyl ester for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). ubbcluj.rodoaj.org This derivatization, which targets the carboxyl group, can be achieved by reaction with methyl iodide in a dimethyl sulfoxide solution in the presence of anhydrous potassium carbonate. doaj.org This approach provides an alternative to more common LC-MS methods for quantification in biological matrices like plasma. ubbcluj.ro
In the field of medicinal chemistry, the synthesis of rosuvastatin analogs is explored to investigate structure-activity relationships and potentially discover compounds with improved or different pharmacological profiles. This research often involves modifying the core heterocyclic structure or the side chain of the molecule. For example, a C2-aryl analog of the pyrimidine-containing rosuvastatin has been successfully prepared. researchgate.net This type of skeletal modification research is valuable for creating novel molecular scaffolds that could lead to new therapeutic agents. researchgate.net Furthermore, extensive research into synthetic strategies, such as developing concise and stereocontrolled syntheses via catalytic enantioselective allylation, contributes to the broader understanding and potential for creating complex rosuvastatin-like molecules. researchgate.net
Molecular and Biochemical Mechanisms of Action of Rosuvastatin Sodium
Enzymatic Inhibition Kinetics and Thermodynamics (HMG-CoA Reductase)
Rosuvastatin (B1679574) exhibits potent and competitive inhibition of HMG-CoA reductase with respect to the substrate HMG-CoA, but its inhibition is non-competitive concerning the cofactor NADPH. nih.gov The binding of rosuvastatin to the enzyme is a reversible process that involves a two-step mechanism. nih.gov Initially, an enzyme-inhibitor complex is formed, which then undergoes a slow transition to a more tightly associated complex. nih.gov This results in a steady-state inhibition constant (K(i)*) of approximately 0.1 nM. nih.gov
Thermodynamic analyses reveal that the binding of rosuvastatin to HMG-CoA reductase is a powerful interaction. nih.gov At 37°C, this binding is characterized by a significant and favorable change in enthalpy (ΔH°) of -69.0 kJ/mol, coupled with a minor entropic penalty (TΔS°) of -9.6 kJ/mol. nih.gov Notably, the enthalpic contribution to the binding energy of rosuvastatin is substantial, accounting for 76% of the total binding energy at 25°C, which distinguishes it from many other statins where entropy is the dominant factor. nih.govresearchgate.net
Table 1: Inhibition Constants (Ki) for Various Statins
| Statin | Inhibition Constant (Ki) (nM) |
|---|---|
| Rosuvastatin | ~0.1 (steady-state) |
| Atorvastatin (B1662188) | Potent |
| Cerivastatin | Potent |
| Simvastatin (B1681759) | Potent |
| Fluvastatin | Less potent than rosuvastatin |
| Pravastatin | Less potent than rosuvastatin |
This table is interactive. Click on the headers to sort the data. Source: nih.gov
Binding Site Interactions and Molecular Recognition
Rosuvastatin's high affinity for HMG-CoA reductase is attributed to its extensive interactions within the enzyme's active site. nih.govdroracle.ai The HMG-like moiety of rosuvastatin binds to the same narrow pocket as the natural substrate, HMG-CoA. helsinki.fi This interaction is primarily governed by ionic and polar forces. helsinki.fi
Rosuvastatin is distinguished by the formation of a unique polar interaction and an additional hydrogen bond within the enzyme complex. e-lactancia.org This results in rosuvastatin having more binding interactions with HMG-CoA reductase compared to other statins, contributing to its high potency. droracle.aie-lactancia.org The binding involves interactions with key amino acid residues, including Arginine 590, which forms a stacked cation–π interaction with the 4-fluorophenyl group of rosuvastatin. researchgate.net Other important residues in the active site that interact with statins include Lysine 735, Aspartic acid 690, Serine 684, Lysine 691, and Asparagine 755. researchgate.net The affinity of rosuvastatin for the active site is reported to be four times greater than that of the natural substrate, HMG-CoA. nih.gov
Conformational Analysis and Ligand-Target Dynamics
The binding of rosuvastatin to HMG-CoA reductase induces conformational changes in both the ligand and the enzyme. The flexibility of the rosuvastatin molecule is crucial for its interaction with the enzyme's binding site. Studies on the E/Z-isomeric forms of rosuvastatin have shown that the molecule can undergo dynamic exchange between different conformers. researchgate.net This conformational variability is important for optimizing interactions within the binding site. researchgate.net The interaction between rosuvastatin and the enzyme leads to a slow recovery of enzyme activity even after the drug is removed, which is a result of these tight binding and conformational adjustments. nih.gov
Computational Modeling and Molecular Dynamics Simulations
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mechanisms of rosuvastatin. nih.govimpactfactor.orgaging-us.com These simulations provide insights into the dynamic perturbations within the enzyme-ligand complex and the interactions with surrounding molecules. nih.gov MD simulations have been used to confirm the stability of the rosuvastatin-HMG-CoA reductase complex. biorxiv.org These computational approaches allow for the visualization of atomic-level interactions and structural changes, aiding in the understanding of the high binding affinity and specificity of rosuvastatin. impactfactor.org Physiologically based pharmacokinetic (PBPK) modeling is another computational tool used to investigate the absorption, distribution, metabolism, and excretion (ADME) processes of rosuvastatin and to predict potential drug-drug interactions. simulations-plus.com
Impact on Downstream Biochemical Pathways (Pre-clinical/Cellular Level)
The inhibition of HMG-CoA reductase by rosuvastatin has significant effects on downstream biochemical pathways that extend beyond cholesterol synthesis. nih.govnih.gov
Mevalonate (B85504) Pathway Regulation
By blocking the production of mevalonate, rosuvastatin disrupts the entire mevalonate pathway. nih.govresearchgate.netnih.gov This not only reduces cholesterol synthesis but also affects the synthesis of other essential molecules derived from this pathway. nih.govnih.gov In response to the depletion of mevalonate and its downstream products, cells can upregulate the expression of genes involved in sterol biosynthesis, including the gene for HMG-CoA reductase itself. nih.gov Studies in yeast expressing human HMG-CoA reductase have shown that rosuvastatin treatment leads to a significant increase in the level of the human HMGR protein. nih.gov
Isoprenoid Synthesis Modulation
A critical consequence of inhibiting the mevalonate pathway is the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govphysiology.orgmdpi.com These molecules are vital for the post-translational modification of small GTP-binding proteins like Rho, Ras, and Rab, a process known as prenylation. researchgate.netmdpi.com Prenylation is essential for the proper localization and function of these proteins in cellular signaling. researchgate.net By decreasing the availability of FPP and GGPP, rosuvastatin can modulate the activity of these signaling proteins, which is believed to contribute to some of its pleiotropic effects. physiology.orgmdpi.comnih.gov For instance, the inhibition of GGPP synthesis has been linked to the cardioprotective effects of rosuvastatin, which are independent of its cholesterol-lowering action. physiology.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Atorvastatin |
| Cerivastatin |
| Cholesterol |
| Farnesyl pyrophosphate (FPP) |
| Fluvastatin |
| Geranylgeranyl pyrophosphate (GGPP) |
| HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) |
| Lovastatin |
| Mevalonate |
| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |
| Pitavastatin (B1663618) |
| Pravastatin |
| Ras |
| Rho |
| Rab |
| Rosuvastatin |
| Simvastatin |
| Squalene |
| VLDL (Very low-density lipoprotein) |
This table is for reference. It lists all the compound names mentioned throughout the article.
Cellular Permeation Mechanisms (In Vitro Studies)
The cellular permeation of rosuvastatin sodium is a complex process involving both passive diffusion and, more significantly, active transport mediated by various uptake and efflux transporters. nih.govdoi.org Due to its hydrophilic nature, active transport mechanisms are thought to play a substantial role in its cellular uptake. tandfonline.comnih.gov In vitro studies using various cell models, including transfected cell lines and polarized cell monolayers, have been instrumental in elucidating these mechanisms.
Transporter-Mediated Uptake:
In vitro investigations have identified rosuvastatin as a substrate for several solute carrier (SLC) transporters, which are critical for its entry into hepatocytes, the primary site of action. mpg.deasianpubs.org Key among these are the organic anion-transporting polypeptides OATP1B1, OATP1B3, and OATP2B1, as well as the sodium-dependent taurocholate co-transporting polypeptide (NTCP). mpg.denih.govkjpp.net
Studies utilizing human embryonic kidney (HEK293) cells stably expressing these individual transporters have allowed for the characterization of the kinetic parameters of rosuvastatin uptake. These experiments demonstrate that transporter-mediated uptake follows Michaelis-Menten kinetics. mpg.de The active transport process is calculated by subtracting the passive diffusion observed in mock-transfected cells from the total uptake in transporter-expressing cells. mpg.de Research has shown that rosuvastatin uptake is saturable, with specific affinity (Km) values determined for each transporter. asianpubs.org For instance, in one study, the Km values for OATP1B1 and OATP2B1 were found to be 11.70 µM and 5.98 µM, respectively. asianpubs.org Another study reported uptake clearance values of 2.6 µL/min/mg protein for OATP1B1, 1.3 for OATP1B3, 0.46 for OATP2B1, and 1.6 for NTCP. mpg.de It has been estimated that OATP1B1 is responsible for approximately 49% of the active hepatic uptake of rosuvastatin, with NTCP contributing about 35%. nih.gov
Table 1: In Vitro Kinetic Parameters of Rosuvastatin Uptake by Hepatic Transporters in Transfected HEK293 Cells
| Transporter | Km (µM) | Uptake Clearance (CLtransporter) (µL/min/mg protein) | Reference |
|---|---|---|---|
| OATP1B1 | 11.70 | 2.6 | mpg.deasianpubs.org |
| OATP1B3 | - | 1.3 | mpg.de |
| OATP2B1 | 5.98 | 0.46 | mpg.deasianpubs.org |
| NTCP | - | 1.6 | mpg.de |
Data derived from studies using transfected HEK293 cell lines. Km values were not reported for OATP1B3 and NTCP in the cited source.
Transepithelial Transport and Efflux:
The permeation of rosuvastatin across intestinal and cellular barriers is significantly influenced by the interplay between basolateral uptake and apical efflux. In vitro models using polarized cell monolayers, such as Caco-2 (a human colon adenocarcinoma cell line) and Madin-Darby canine kidney (MDCK) cells transfected with specific transporters, are used to study this bidirectional transport. doi.orgjst.go.jp
Rosuvastatin is a well-established substrate of the ATP-binding cassette (ABC) efflux transporter, Breast Cancer Resistance Protein (BCRP/ABCG2). kjpp.netkoreamed.org This transporter is expressed on the apical membrane of intestinal cells and the canalicular membrane of hepatocytes, where it actively pumps substrates out of the cell. nih.govkoreamed.org In vitro studies using Caco-2 cells, which endogenously express BCRP, show a high efflux ratio for rosuvastatin, indicating that the rate of transport from the basolateral to the apical side is much greater than in the reverse direction. doi.org
Bidirectional transport studies have revealed distinct permeability profiles for rosuvastatin in different cell lines. For example, while the apical-to-basolateral (A-to-B) permeability was similarly low in both Caco-2 and BCRP-transfected MDCK (BCRP-MDCK) cells, the basolateral-to-apical (B-to-A) transport was over 12 times higher in Caco-2 cells. doi.org This suggests the presence of an active uptake transporter on the basolateral membrane of Caco-2 cells that is not present in the BCRP-MDCK model. doi.org Kinetic analysis of rosuvastatin uptake across the Caco-2 basolateral membrane identified a saturable process, accounting for over 75% of the total uptake at concentrations below the determined Km of 4.2 µM. doi.org The process also exhibited cis-inhibition and trans-stimulation, which are characteristic features of a facilitated diffusion mechanism. doi.org
The apparent permeability coefficient (Papp) is a measure of the rate of drug transport across the cell monolayer. In Caco-2 cells, the Papp for rosuvastatin has been reported as 3.395 × 10⁻⁶ cm/s. nih.gov
Table 2: In Vitro Permeability and Efflux of Rosuvastatin in Polarized Cell Monolayers
| Cell Line | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
|---|---|---|---|---|
| Caco-2 | A to B | 0.25 | 83 | doi.org |
| B to A | 20.66 | doi.org | ||
| BCRP-MDCK | A to B | 0.28 | 5.8 | doi.org |
| B to A | 1.63 | doi.org |
A to B: Apical to Basolateral; B to A: Basolateral to Apical. The Efflux Ratio is calculated as Papp (B to A) / Papp (A to B).
Studies using specific transporter inhibitors further confirm these mechanisms. For instance, Ko143, a potent and selective inhibitor of BCRP, has been shown to significantly affect the transport of rosuvastatin in Caco-2 cell monolayers, whereas inhibitors of other transporters like P-glycoprotein (P-gp) had no effect. nih.gov The presence of BCRP inhibitors was found to significantly increase the intracellular accumulation of rosuvastatin in Caco-2 cells. jst.go.jp These findings from in vitro cell-based assays are crucial for understanding the complex interplay of transporters that governs the absorption and disposition of rosuvastatin. nih.govnih.gov
Analytical Chemistry Methodologies for Rosuvastatin Sodium
Chromatographic Techniques for Analysis and Purity Assessment
Chromatography is the cornerstone of analytical testing for Rosuvastatin (B1679574) Sodium, providing the necessary resolution to separate it from closely related substances.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely utilized technique for the assay and impurity determination of Rosuvastatin. Method development focuses on achieving a stability-indicating assay, which is a method capable of separating the drug substance from its degradation products and process-related impurities. waters.comresearchgate.net This ensures that the analytical procedure can accurately measure the drug's concentration even in the presence of substances that might form during storage or manufacturing. waters.com
Researchers have developed numerous RP-HPLC methods, often employing C18 or C8 columns. nih.govslideshare.net The mobile phases typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govwaters.com For instance, a validated method might use a mobile phase of acetonitrile and water (75:25 v/v) on a C18 column, with UV detection at 242 nm, achieving a retention time for rosuvastatin of approximately 3.6 minutes. waters.com Another approach uses a mixture of acetonitrile and a phosphate (B84403) buffer (pH 3.8) in a 60:40 v/v ratio, also with UV detection at 243 nm. nih.gov
Stability-indicating methods are rigorously tested through forced degradation studies, where the drug is exposed to harsh conditions such as acid, base, oxidation, heat, and light. waters.comresearchgate.net For example, one study subjected Rosuvastatin to 1N hydrochloric acid, 1N sodium hydroxide, and 3% hydrogen peroxide to demonstrate that the resulting degradation products did not interfere with the main rosuvastatin peak. waters.com The successful separation of these degradants validates the method's specificity. waters.comslideshare.net
The following table summarizes typical parameters for stability-indicating HPLC methods for Rosuvastatin:
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex C18 (7.5 x 4.6 mm, 3.5 µm) waters.com | Symmetry C18 (100 x 4.6 mm, 3.5 µm) nih.gov | C18 (250 x 4.6 mm, 5 µm) waters.com |
| Mobile Phase | Sodium dihydrogen phosphate buffer (pH 2.5) and Methanol (50:50 V/V) waters.com | Acetonitrile and Phosphate buffer (pH 3.8) (60:40 v/v) nih.gov | Acetonitrile and Water (75:25 v/v) waters.com |
| Flow Rate | 0.7 mL/min waters.com | Not Specified | 0.6 mL/min waters.com |
| Detection (UV) | 243 nm waters.com | 243 nm nih.gov | 242 nm waters.com |
| Retention Time | ~4.0 min waters.com | Not Specified | ~3.6 min waters.com |
| Linearity Range | Not Specified | 20-60 µg/mL nih.gov | 10-60 µg/mL waters.com |
| Correlation Coefficient (r²) | >0.999 waters.com | 0.999 nih.gov | 0.9998 waters.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster, more efficient, and higher-resolution separations. rjptonline.orghplc.eu This technology is particularly advantageous for analyzing the complex impurity profiles of drug substances like Rosuvastatin. lcms.cz
UPLC methods can significantly reduce analysis run times. For instance, a stability-indicating UPLC method for rosuvastatin and its related substances was developed with a total run time of just 10 minutes. rjptonline.org Such methods are capable of separating all potential organic impurities listed in pharmacopoeial monographs, including degradants and synthetic by-products, in a single run. lcms.cz
A typical UPLC method for Rosuvastatin impurity profiling might use an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm). rjptonline.orglcms.cz The mobile phase often involves a gradient elution with an aqueous component containing an acid additive like trifluoroacetic acid (TFA) and an organic solvent such as methanol. rjptonline.orglcms.cz The enhanced resolution of UPLC allows for the separation of closely related impurities, which might co-elute in a standard HPLC run. hplc.eu
The following table outlines parameters for a UPLC method for the determination of Rosuvastatin and its impurities:
| Parameter | UPLC Method Example |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) rjptonline.orglcms.cz |
| Mobile Phase | Gradient of 0.1% Trifluoroacetic acid (Solvent A) and Methanol (Solvent B) rjptonline.org |
| Flow Rate | 0.3 mL/min rjptonline.org |
| Column Temperature | 40°C rjptonline.org |
| Detection (UV) | 240 nm rjptonline.org |
| Run Time | 10.0 min rjptonline.org |
While liquid chromatography is the primary mode of analysis for the non-volatile Rosuvastatin molecule, Gas Chromatography (GC) is the preferred technique for the determination of volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process. researchgate.netshimadzu.com Regulatory guidelines strictly limit the presence of these solvents in the final drug product.
Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is commonly used. researchgate.netrjptonline.org This technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. This sample introduction method avoids the injection of non-volatile matrix components that could contaminate the GC system.
A validated HS-GC-MS method has been developed for the determination of residual solvents such as ethanol (B145695) and n-hexane in bulk Rosuvastatin. rjptonline.org In one such method, a sample is dissolved in a DMSO:water mixture, incubated at 85°C, and the vapor phase is injected into the GC-MS. rjptonline.org Furthermore, HS-GC has been employed to detect and quantify acetaldehyde, a secondary degradant that can form in Rosuvastatin drug substance. nih.gov
| Parameter | HS-GC-MS Method for Residual Solvents rjptonline.org |
| Technique | Static Headspace Gas Chromatography-Mass Spectrometry |
| Column | Not Specified |
| Dissolving Solution | Water with Dimethyl Sulfoxide (DMSO) (1:1) |
| Incubation Temperature | 85°C |
| Incubation Time | 60 min |
| Injection Mode | Split (25:1) |
| Oven Program | 35°C (10 min), ramp at 40°C/min to 240°C (1 min) |
| Analytes | Ethanol, n-Hexane |
Rosuvastatin possesses two chiral centers in its heptenoic acid side chain, meaning it can exist as different stereoisomers. waters.comgoogle.com The therapeutically active form is the (3R, 5S) diastereomer. waters.com Controlling the stereochemical purity of the drug is crucial, as different isomers can have different pharmacological activities or toxicities.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over normal-phase HPLC, such as faster analysis times and reduced use of toxic organic solvents. waters.comslideshare.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
For Rosuvastatin, SFC methods have been developed to separate its enantiomers and diastereomers. waters.com These methods often utilize specialized chiral stationary phases (CSPs), such as columns with cellulose-based selectors. For example, an ACQUITY UPC² Trefoil CEL1 column, which contains cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used to resolve Rosuvastatin enantiomers with a resolution greater than 2.0. waters.comwaters.com The mobile phase for such a separation typically consists of a mixed alcohol co-solvent with a basic additive. waters.com
| Parameter | Chiral SFC Method Example waters.com |
| Technique | Supercritical Fluid Chromatography (SFC) / Ultra-Performance Convergence Chromatography (UPC²) |
| Column | ACQUITY UPC² Trefoil CEL1, 2.5 µm |
| Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Mixed alcohol co-solvent with a basic additive |
| Detection | UV and Mass Spectrometry (QDa) |
| Outcome | Resolution of Rosuvastatin enantiomers (>2.0) |
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of Rosuvastatin, providing highly sensitive and specific detection. It is most powerfully used when coupled with a chromatographic separation technique.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Rosuvastatin in biological matrices, such as human plasma. tandfonline.comemrespublisher.com These bioanalytical methods are essential for pharmacokinetic and bioequivalence studies. The technique offers exceptional sensitivity, allowing for the detection of the drug at very low concentrations (ng/mL levels). emrespublisher.com
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, often using an electrospray ionization (ESI) source in positive ion mode. tandfonline.comemrespublisher.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of Rosuvastatin, m/z 482.1) is selected and fragmented, and a specific product ion (e.g., m/z 258.1) is monitored for quantification. tandfonline.comemrespublisher.com This process provides a high degree of specificity and minimizes interference from matrix components. tandfonline.com Sample preparation for plasma analysis often involves protein precipitation or solid-phase extraction (SPE) to isolate the drug. tandfonline.com
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), provides highly accurate mass measurements. hplc.eu This capability is invaluable for the structural elucidation of unknown impurities and degradation products formed during stress studies, as the exact mass can be used to determine the elemental composition of the molecule. hplc.eugoogle.com For example, UPLC-QTOF-MS has been used to identify an unknown degradation impurity of Rosuvastatin by comparing its mass and fragmentation pattern to the parent drug. hplc.eu
The following table details parameters for a bioanalytical LC-MS/MS method:
| Parameter | LC-MS/MS Bioanalytical Method Example emrespublisher.com |
| Sample Matrix | Human Plasma |
| Sample Preparation | Ethyl acetate (B1210297) extraction emrespublisher.com |
| LC Column | C18 reversed-phase emrespublisher.com |
| Mobile Phase | Acetonitrile and 0.1% Methanoic acid (60:40, v/v) emrespublisher.com |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 482.1 |
| Product Ion (m/z) | 258.1 |
| Linearity Range | 0.1 - 60 ng/mL emrespublisher.com |
| Correlation Coefficient (r²) | >0.99 emrespublisher.com |
Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for elucidating the structure of Rosuvastatin and its related substances through the analysis of their fragmentation patterns. Detailed fragmentation studies using techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) in positive electrospray ionization (ESI) mode have identified several characteristic fragment ions. nih.gov
Under ESI positive ion mode, Rosuvastatin exhibits a protonated molecule [M+H]⁺. Subsequent fragmentation leads to a series of product ions that provide structural information. Key fragmentation pathways often involve the loss of small molecules such as water (H₂O), formic acid (HCOOH), and the sulfonamide group.
A detailed fragmentation study using LC-QTOF-MS in ESI positive ion mode revealed characteristic fragment ions at m/z 464, 446, 422, 404, 344, 300, 272, and 270. researchgate.net Another study employing an Imaging MALDI-TOF mass spectrometer identified three major product ions at m/z 300, 272, and 258. nih.govresearchgate.net It was proposed that protonation occurs on the nitrogen of the N-methylmethanesulfonamide group of the Rosuvastatin molecule. nih.govresearchgate.net The fragment ion at m/z 133.0454 corresponds to the non-conjugated part of the Rosuvastatin molecule with the molecular formula C5H9O4. nih.gov
The fragmentation pattern of Rosuvastatin serves as a crucial reference for identifying its degradation products. For instance, in studies of gamma radiation-induced degradation, the fragmentation pathways of the parent drug were essential for deducing the sub-structural information of the resulting degradation products. nih.gov
Interactive Data Table: Key Fragment Ions of Rosuvastatin in Mass Spectrometry
| m/z (Daltons) | Proposed Fragment Identity/Loss | Reference |
| 464 | [M+H - H₂O]⁺ | researchgate.net |
| 446 | [M+H - 2H₂O]⁺ | researchgate.net |
| 422 | Further fragmentation | researchgate.net |
| 404 | Further fragmentation | researchgate.net |
| 344 | Further fragmentation | researchgate.net |
| 300 | Major product ion | nih.govresearchgate.net |
| 272 | Major product ion | nih.govresearchgate.net |
| 270 | Further fragmentation | researchgate.net |
| 258 | Major product ion | nih.govresearchgate.net |
| 133.0454 | Non-conjugated part (C5H9O4) | nih.gov |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural and quantitative analysis of Rosuvastatin Sodium, providing insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of Rosuvastatin. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In a study using quantitative NMR (qNMR), the ¹H NMR spectrum of Rosuvastatin in DMSO-d₆ showed characteristic signals at 6.51 ppm, 4.19 ppm, and 3.54 ppm. nih.govresearchgate.net These signals, along with others in the spectrum, can be assigned to specific protons in the Rosuvastatin molecule, allowing for unambiguous identification and quantification. nih.gov Solid-state NMR has also been utilized to investigate the molecular reorientations in amorphous Rosuvastatin Calcium, revealing rich internal dynamics. rsc.org High-resolution ¹³C CP MAS NMR spectra of solid Rosuvastatin Calcium show broad lines characteristic of amorphous systems, with peak assignments made by comparison to solution-state ¹³C NMR spectra. rsc.org
The combination of various spectroscopic methods, including LC-NMR, has been successfully used to determine drug stability and characterize impurities of Rosuvastatin. researchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the Rosuvastatin molecule. These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman and vice versa. contractpharma.com
IR spectroscopy has been used to determine Rosuvastatin in its pure form and in pharmaceutical combinations. researchgate.net The IR spectrum of Rosuvastatin shows characteristic absorption bands corresponding to its various functional groups, such as O-H stretching, C=O stretching, C=C stretching, and S=O stretching.
Raman spectroscopy is a non-destructive and rapid analytical method used for both qualitative and quantitative analysis of Rosuvastatin in solid dosage forms. researchgate.netresearchgate.net It can be used to identify and quantify the active pharmaceutical ingredient (API) and to study its distribution within a tablet. contractpharma.comresearchgate.net By analyzing the variations in the Raman spectral data, the quality and quantity of Rosuvastatin in pharmaceutical products can be assessed using chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR). researchgate.netresearchgate.net
UV-Visible spectroscopy is a simple, economical, and widely used method for the quantitative estimation of this compound in bulk and pharmaceutical formulations. jrtdd.comindexcopernicus.comijprajournal.com The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.
The UV spectrum of Rosuvastatin in methanol exhibits two maximum absorption bands at approximately 205 nm and 243 nm. ingentaconnect.com The absorbance at 243 nm is often selected for quantitative analysis to avoid interference from excipients. ingentaconnect.com In 0.1N sodium hydroxide, Rosuvastatin shows an absorption maximum at a wavelength of 240 nm. indexcopernicus.com Another study reported a maximum absorption wavelength of 229 nm in a 2.5% sodium citrate (B86180) solution. jrtdd.com The linearity of Beer's law is typically observed in the concentration range of 1-6 µg/ml. indexcopernicus.com
A spectrophotometric method based on a charge transfer reaction between Rosuvastatin and quinalizarin (B1678644) has also been developed, with the resulting colored complex absorbing at 579 nm. scielo.br
Interactive Data Table: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Linear Range (µg/mL) | Reference |
| Methanol | 243 | Not specified | ingentaconnect.com |
| 0.1N Sodium Hydroxide | 240 | 1-6 | indexcopernicus.com |
| 2.5% Sodium Citrate | 229 | 5-20 | jrtdd.com |
| Water | Not specified | 5-30 | ijprajournal.com |
| Reaction with quinalizarin | 579 | Not specified | scielo.br |
Electrochemical Methods for this compound Analysis
Electrochemical methods offer sensitive and selective approaches for the determination of this compound. These techniques are based on the measurement of the electrical properties of a solution containing the analyte.
Differential pulse voltammetry (DPV) at a glassy carbon electrode has been used to investigate the electrochemical behavior of Rosuvastatin. lew.ro In a 0.1 M sulfuric acid medium, the electrooxidation of Rosuvastatin was found to be a diffusion-controlled process involving two electrons. lew.ro Another study employed differential pulse polarography (DPP) with a dropping mercury electrode, observing a reduction peak for Rosuvastatin. innovareacademics.in
Square wave voltammetry (SWV) is another sensitive technique used for the determination of Rosuvastatin calcium. researchgate.net The reduction peak was observed at -1184 mV in a pH 5 acetate buffer using a hanging mercury drop electrode. researchgate.net To overcome challenges like low detection limits and interferences, modified electrodes with nanomaterials have been developed. rsc.org For instance, screen-printed carbon electrodes modified with gold nanoparticles and multi-walled carbon nanotubes (AuNPs/MWCNTs/SPCE) have shown excellent electrochemical properties for Rosuvastatin analysis. mdpi.com
Interactive Data Table: Electrochemical Methods for Rosuvastatin Analysis
| Technique | Electrode | Key Findings | Reference |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | Diffusion-controlled oxidation, 2-electron transfer. | lew.ro |
| Differential Pulse Polarography (DPP) | Dropping Mercury Electrode | Reduction peak observed between -1081 to -1094 mV. | innovareacademics.in |
| Square Wave Voltammetry (SWV) | Hanging Mercury Drop Electrode | Reduction peak at -1184 mV in pH 5 acetate buffer. | researchgate.net |
| Cyclic Voltammetry (CV) | AuNPs/MWCNTs/SPCE | High sensitivity with low limits of detection. | mdpi.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures containing this compound. nih.gov These methods provide both quantitative and qualitative information in a single run.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the determination of Rosuvastatin and its metabolites in biological fluids and for the identification of degradation products. nih.govresearchgate.net LC-MS combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. NanoUPLC-QTOF-MS/MS, a high-resolution mass spectrometry technique, has been instrumental in identifying and structurally characterizing degradation products of Rosuvastatin. nih.govresearchgate.net
The combination of liquid chromatography with NMR spectroscopy (LC-NMR) provides unparalleled structural information for the unambiguous identification of unknown analytes, such as degradation products. nih.govresearchgate.net Other hyphenated techniques like LC-MSⁿ and online H/D exchange have also been employed to deduce structural changes and degradation mechanisms of Rosuvastatin. nih.govresearchgate.net These comprehensive approaches are crucial during drug development and for ensuring the quality and stability of pharmaceutical products. researchgate.net
Method Validation and Quality Control in Research Settings
Method validation is a critical process in analytical chemistry that confirms that a specific analytical procedure is suitable for its intended purpose. In research settings involving this compound, rigorous validation in line with International Council for Harmonisation (ICH) guidelines ensures the reliability, accuracy, and reproducibility of the data generated. ijpsjournal.comwho.intijpsjournal.com This process involves evaluating several key parameters to demonstrate that the method is fit for purpose, whether it's for quantifying the active pharmaceutical ingredient (API) in bulk, in a formulation, or for stability-indicating assays. nih.govresearchgate.netscispace.com
System Suitability
Before commencing any validation, system suitability tests are performed to verify that the chromatographic system is operating correctly. who.intresearchgate.net This is typically achieved by injecting a standard solution multiple times. researchgate.net Key parameters monitored include retention time, peak area, theoretical plates (N), and tailing factor. Acceptance criteria are established to ensure the system's performance is adequate for the analysis; for instance, the relative standard deviation (RSD) for peak area should be ≤1.0%, the tailing factor ≤2.0, and the number of theoretical plates should be ≥2000. ijpsonline.comjapsonline.com
Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govtandfonline.com For this compound, this is often demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample solution to show no interference at the retention time of the main peak. researchgate.net
Forced degradation studies are a crucial part of establishing the stability-indicating nature of a method. scispace.com Rosuvastatin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.goviajps.comsphinxsai.com The analytical method must be able to separate the intact Rosuvastatin peak from all the degradation product peaks. scispace.comscielo.br Studies have shown that Rosuvastatin is particularly sensitive to acidic conditions, oxidation, and light, while being relatively stable under neutral, basic, and thermal stress. scispace.comsphinxsai.comscielo.br For example, under acid hydrolysis (e.g., 1N HCl), degradation products like its lactone form and methyl ester have been identified. sphinxsai.comscielo.br
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ijpsjournal.com This is determined by analyzing a series of dilutions of a standard solution. researchgate.net The results are typically evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be very close to 1.0. who.int Research has demonstrated excellent linearity for Rosuvastatin analysis using various HPLC methods, with correlation coefficients consistently reported as ≥0.999. who.intwjpls.orgamazon.com
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of pure drug is added (spiked) into a pre-analyzed sample or placebo at different concentration levels (e.g., 80%, 100%, and 120%). tandfonline.comwjpls.orgsaudijournals.com The percentage of the drug recovered is then calculated. High recovery values, typically within the range of 98-102%, indicate that the method is accurate and free from interference from excipients in the formulation. nih.govwjpls.orgsaudijournals.com
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ijpsjournal.com
Intermediate Precision (Inter-day precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or different equipment. who.int
Reproducibility: Assesses the precision between different laboratories.
Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For Rosuvastatin analytical methods, %RSD values for precision studies are consistently found to be less than 2%, indicating that the developed methods are precise. who.intsaudijournals.comlongdom.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.com LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com These values are crucial for the analysis of impurities or degradation products. For Rosuvastatin, reported LOD and LOQ values can vary depending on the specific method and instrumentation but demonstrate the high sensitivity of modern chromatographic techniques. nih.govlongdom.org For instance, one HPLC method reported an LOD of 0.78 µg/ml and an LOQ of 1.56 µg/ml, while another, more sensitive method, reported values of 0.05 µg/ml and 0.16 µg/ml, respectively. who.intlongdom.org
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijpsjournal.comnih.gov This provides an indication of its reliability during normal usage. Typical variations tested include changes in mobile phase composition (e.g., ±5% organic solvent), pH (e.g., ±0.2), flow rate (e.g., ±0.1 or ±0.2 ml/min), and column temperature. nih.govtandfonline.com The system suitability parameters are checked after each variation, and the %RSD of the results should remain low (e.g., <2%), demonstrating the method is robust. tandfonline.com
Interactive Data Tables
The following tables summarize typical validation parameters and results from various research studies on this compound analytical methods.
Table 1: Linearity and Sensitivity Data for this compound This table presents typical linearity ranges and sensitivity limits found in validated HPLC methods.
| Parameter | Reported Value Range | Source(s) |
| Linearity Range (µg/mL) | 0.5 - 80 | nih.gov |
| 1 - 6 | saudijournals.com | |
| 0.4 - 2.4 | longdom.org | |
| 20 - 240 | tandfonline.com | |
| Correlation Coefficient (r²) | ≥ 0.999 | who.intnih.govwjpls.orgamazon.com |
| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.78 | who.intlongdom.orgnih.gov |
| Limit of Quantitation (LOQ) (µg/mL) | 0.16 - 1.56 | who.intlongdom.orgnih.gov |
Table 2: Accuracy and Precision Data for this compound This table showcases common results for accuracy (as % recovery) and precision (as %RSD), demonstrating the reliability of the analytical methods.
| Parameter | Level | Reported Value Range | Source(s) |
| Accuracy (% Recovery) | 80% - 130% | 98.89% - 101.7% | who.intnih.govwjpls.orgsaudijournals.com |
| Precision (% RSD) | Intra-day | 0.146% - 1.54% | who.intlongdom.org |
| Inter-day | 0.103% - 1.78% | who.intlongdom.org |
Table 3: Forced Degradation Study Summary for this compound This table outlines the typical conditions used for forced degradation studies and the observed stability of this compound.
| Stress Condition | Reagent/Condition | Observation | Source(s) |
| Acid Hydrolysis | 0.1N - 1N HCl | Significant degradation | nih.govscispace.comiajps.comsphinxsai.com |
| Base Hydrolysis | 0.1N - 5N NaOH | Relatively stable, some degradation | scispace.comsphinxsai.comscielo.br |
| Oxidation | 3% - 30% H₂O₂ | Significant degradation | nih.govscispace.comiajps.com |
| Thermal Degradation | 60°C - 105°C | Generally stable | nih.goviajps.comscielo.br |
| Photolytic Degradation | UV Light / Sunlight | Significant degradation | nih.govscispace.comscielo.br |
Pre Clinical Pharmacokinetic and Biotransformation Research
Absorption Mechanisms (In Vitro/Ex Vivo Models)
The intestinal absorption of rosuvastatin (B1679574) has been investigated using various non-clinical models. Ex vivo studies using rat intestine have been employed to assess the permeation of the compound. researchgate.net One study utilized a proniosomal powder formulation of rosuvastatin calcium and demonstrated significant permeation enhancement across the rat gastrointestinal membrane compared to the control substance. researchgate.net
Further investigations have used porcine tissue in the InTESTine system, a model that allows for the assessment of transport across the jejunum, ileum, and colon, providing regional apparent permeability (Papp) values. tno-pharma.com While rosuvastatin is considered to have high permeability, its poor aqueous solubility can be a rate-limiting factor for its dissolution and subsequent absorption. researchgate.net To address this, formulation strategies such as self-nanoemulsifying drug delivery systems (SNEDDS) have been explored. In dogs, a SNEDDS formulation of rosuvastatin led to a 1.7-fold increase in oral bioavailability and a 2.1-fold increase in maximum plasma concentration (Cmax) compared to the pure substance. researchgate.net
The absorption of rosuvastatin is not solely dependent on passive diffusion; it is significantly mediated by active transport mechanisms. In vitro data has identified several uptake transporters involved in its disposition, including the organic anion-transporting polypeptides OATP1B1, OATP1B3, and OATP2B1, as well as the sodium-dependent taurocholate co-transporting polypeptide (NTCP). nih.govnih.gov Conversely, the efflux transporter Breast Cancer Resistance Protein (BCRP), also known as ABCG2, plays a role in limiting its absorption. drugbank.compharmgkb.org
Table 1: Ex Vivo and In Vivo Models for Rosuvastatin Absorption Studies
| Model System | Key Findings | Reference(s) |
| Ex Vivo Rat Intestine | Showed significant permeation enhancement with proniosomal formulations. | researchgate.net |
| Ex Vivo Porcine Intestine (InTESTine system) | Used to determine regional apparent permeability (Papp) in jejunum, ileum, and colon. | tno-pharma.com |
| In Vivo Dog Model | A SNEDDS formulation enhanced oral bioavailability by 1.7-fold and Cmax by 2.1-fold. | researchgate.net |
Distribution Studies (Tissue Distribution in Animal Models)
Pre-clinical studies in multiple animal species have consistently demonstrated that rosuvastatin exhibits a high degree of selectivity for the liver, its primary site of action. fda.govfda.govnih.gov Whole-body autoradiography and tissue distribution studies in rats following oral administration of radiolabeled rosuvastatin revealed that the concentration of radioactivity in the liver was markedly higher than in other tissues. researchgate.netnih.gov
The liver-to-plasma concentration ratios of radioactivity were found to be between 8 and 25 for up to 48 hours after oral administration in rats, confirming its liver-specific distribution. researchgate.netnih.gov A comparative study in rats using intravenous administration of radiolabeled compounds found that the hepatic uptake clearance of rosuvastatin was significantly greater than that of pravastatin. nih.gov While simvastatin (B1681759) had a higher hepatic uptake clearance than rosuvastatin, it was less liver-specific, showing distribution to the spleen and adrenal glands as well. nih.gov
The mean volume of distribution at steady-state for rosuvastatin is approximately 134 liters. drugbank.comcrestor.com It is about 88% bound to plasma proteins, primarily albumin. drugbank.comcrestor.comwikipedia.org
Studies in pregnant rats indicated low distribution of rosuvastatin to the fetus. fda.gov However, in lactating rats, rosuvastatin was found in milk at concentrations up to three times those in the maternal plasma at equivalent timepoints. fda.gov In a preeclampsia rat model, altered transporter expression led to increased rosuvastatin levels in fetal tissues and amniotic fluid. preprints.org
Table 2: Comparative Hepatic Uptake Clearance in Rats
| Compound | Hepatic Uptake Clearance (ml/min/g tissue) | Reference |
| Rosuvastatin | 0.885 | nih.gov |
| Pravastatin | 0.703 | nih.gov |
| Simvastatin | 1.24 | nih.gov |
Metabolism and Metabolite Characterization
Rosuvastatin undergoes limited metabolism in pre-clinical species and humans. drugbank.comfda.govcrestor.com Approximately 10% of a radiolabeled dose is recovered as metabolites, with the parent compound accounting for the vast majority of the circulating substance. drugbank.compharmgkb.orgfda.govcrestor.com In rats and dogs, unchanged rosuvastatin was the most abundant drug-related material in circulation at early timepoints post-dose. fda.gov
The primary enzymatic pathway for the metabolism of rosuvastatin is N-desmethylation, which is principally mediated by the cytochrome P450 enzyme CYP2C9. drugbank.comfda.govcrestor.comwikipedia.org In vitro studies and findings from human liver microsomes confirm that CYP2C9 is the main isoenzyme involved. fda.govnih.gov Other enzymes, such as CYP2C19 and CYP3A4, appear to play a lesser role. nih.govfrontiersin.orgfrontiersin.org
The major metabolite of rosuvastatin identified in plasma is N-desmethyl rosuvastatin. drugbank.comfda.govcrestor.com This metabolite is formed through the action of CYP2C9. fda.govcrestor.com Another identified metabolite is rosuvastatin-5S-lactone, which is considered inactive. pharmgkb.orgnih.govfrontiersin.org Rosuvastatin acyl glucuronide has also been reported. pharmgkb.org
In animal studies, metabolic changes primarily occurred on the heptenoic acid side chain, mainly through β-oxidation in species like the mouse, rat, and dog. fda.gov In monkeys and humans, demethylation of the sulfonamide group on the parent compound was a more significant metabolic route. fda.gov The structural characterization of metabolites and degradation products often employs advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), time-of-flight mass spectrometry (LC-MS/TOF), and nuclear magnetic resonance (LC-NMR) spectroscopy. nih.govresearchgate.netcriver.com
Table 3: Major Metabolites of Rosuvastatin and Their Activity
| Metabolite | Formation Pathway | HMG-CoA Reductase Inhibitory Activity | Reference(s) |
| N-desmethyl rosuvastatin | CYP2C9-mediated N-desmethylation | Approx. 1/6 to 1/2 that of rosuvastatin | drugbank.comfda.govcrestor.com |
| Rosuvastatin-5S-lactone | UGT-mediated lactonization | Inactive | nih.govfrontiersin.org |
| Rosuvastatin acyl glucuronide | UGT1A1, UGT1A3 | Not specified | nih.govpharmgkb.org |
Excretion Pathways (Biliary and Renal Clearance in Pre-clinical Models)
Pre-clinical investigations in animal models have established that the primary route of excretion for rosuvastatin and its metabolites is via the feces. fda.govcrestor.comwikipedia.org In studies with intact rats, approximately 98% of an orally administered radiolabeled dose was recovered in the feces over 168 hours, with only about 0.4% found in the urine. nih.gov
Studies using bile duct-cannulated rats provided direct evidence for extensive biliary excretion. In these models, 55.1% of the dose was recovered in the bile within 48 hours, while urinary excretion remained minimal at 0.5%. nih.gov The unchanged parent compound was the principal component identified in both bile and feces, underscoring that biliary excretion of rosuvastatin itself, rather than its metabolites, is the major clearance pathway. researchgate.netnih.gov This selective distribution to the liver and subsequent excretion into the bile is a key characteristic of the compound's disposition. researchgate.netnih.gov
While renal clearance is a minor pathway in these pre-clinical models, active tubular secretion has been suggested to play a role. nih.gov In vitro studies point to the organic anion transporter 3 (OAT3) as a key transporter for rosuvastatin uptake at the basolateral membrane of kidney proximal tubule cells, which is considered a rate-limiting step in its renal clearance. researchgate.net Ex vivo perfused porcine liver models have also been utilized to study hepatic clearance and biliary excretion mechanisms. tno-pharma.com After an intravenous dose, it is estimated that about 72% of total body clearance is by the hepatic route and 28% is by the renal route. drugbank.comfda.govcrestor.com
Drug-Drug Interactions at the Molecular and Enzymatic Level (In Vitro/Pre-clinical)
Cytochrome P450 Enzyme Inhibition/Induction Studies
In vitro and in vivo pre-clinical studies consistently demonstrate that rosuvastatin sodium has a low potential for clinically significant drug-drug interactions mediated by the cytochrome P450 (CYP) system. hpra.ietmda.go.tzrwandafda.gov.rw Rosuvastatin is not extensively metabolized, with only about 10% of a dose being recovered as metabolites. crestor.comfda.gov
Metabolism and Key Enzymes:
In vitro studies using human hepatocytes and hepatic microsomes have identified CYP2C9 as the principal isoenzyme involved in the limited metabolism of rosuvastatin to its major metabolite, N-desmethyl rosuvastatin. hpra.ierwandafda.gov.rwfda.govresearchgate.net
Other CYP isoenzymes, including CYP2C19, CYP3A4, and CYP2D6, are involved to a lesser extent. hpra.ietmda.go.tzrwandafda.gov.rw
The N-desmethyl metabolite exhibits approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin. crestor.comtga.gov.au The lactone metabolite is considered clinically inactive. hpra.ietmda.go.tz
Rosuvastatin itself accounts for over 90% of the circulating HMG-CoA reductase inhibitor activity. hpra.ietmda.go.tzcrestor.com
Inhibition Potential: Results from in vitro studies with human hepatic microsomes show that rosuvastatin is not a significant inhibitor of major CYP isoforms. tmda.go.tzresearchgate.net Studies have shown no significant inhibitory effects on CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.net This lack of inhibition at a pre-clinical level suggests a low likelihood of rosuvastatin affecting the metabolism of other drugs that are substrates for these enzymes. nih.gov
Induction Potential: Pre-clinical in vitro and in vivo studies have concluded that rosuvastatin is not an inducer of cytochrome P450 isoenzymes. hpra.ietmda.go.tzrwandafda.gov.rw This characteristic further reduces the potential for rosuvastatin to alter the clearance of co-administered medications.
Interaction with Specific CYP Inhibitors: To confirm its low dependence on CYP-mediated metabolism, pre-clinical and clinical studies have investigated interactions with known CYP inhibitors. For instance, no clinically relevant interactions were observed with fluconazole (B54011) (a potent inhibitor of CYP2C9 and CYP3A4) or ketoconazole (B1673606) (an inhibitor of CYP2A6 and CYP3A4), supporting the in vitro findings that rosuvastatin is a poor substrate for these enzymes. hpra.ietmda.go.tz The clearance of rosuvastatin is not significantly dependent on metabolism by CYP3A4. crestor.comfda.gov
Table 1: Summary of Pre-clinical Cytochrome P450 Interaction Studies for Rosuvastatin
| Study Type | Enzyme/System | Finding | Reference |
|---|---|---|---|
| In Vitro Metabolism | Human Hepatocytes/Microsomes | Rosuvastatin is a poor substrate for CYP-based metabolism. | hpra.ierwandafda.gov.rw |
| In Vitro Metabolism | Human Hepatic Microsomes | CYP2C9 is the principal isoenzyme in the limited metabolism of rosuvastatin. | fda.govresearchgate.net |
| In Vitro Metabolism | Human Hepatocytes | CYP2C19, CYP3A4, and CYP2D6 are involved to a lesser extent. | hpra.ierwandafda.gov.rw |
| In Vitro Inhibition | Human Hepatic Microsomes | Rosuvastatin does not significantly inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. | researchgate.net |
| In Vitro/In Vivo Induction | Cytochrome P450 Isoenzymes | Rosuvastatin is not an inducer of CYP isoenzymes. | hpra.ietmda.go.tzrwandafda.gov.rw |
Transporter Interactions (e.g., OATP1B1, BCRP, NTCP)
While rosuvastatin exhibits minimal interactions with the CYP450 system, its disposition is significantly influenced by drug transporter proteins. researchgate.net These transporters play a crucial role in its hepatic uptake and efflux, making transporter-mediated drug-drug interactions a key consideration. Rosuvastatin is a known substrate for various transporter proteins, including Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and Breast Cancer Resistance Protein (BCRP). hpra.iemdpi.com
Key Transporters and Their Roles:
OATP1B1 and OATP1B3: These uptake transporters, located on the sinusoidal membrane of hepatocytes, are critical for the extensive uptake of rosuvastatin into the liver, its primary site of action. researchgate.netnih.gov Inhibition of these transporters can lead to significantly increased plasma concentrations of rosuvastatin. nih.govnih.gov Mechanistic studies have identified OATP1B1 as a principal pathway for hepatic uptake. nih.gov
BCRP (ABCG2): This efflux transporter is expressed in various tissues, including the intestine and liver. evotec.com It influences both the absorption and elimination of rosuvastatin. researchgate.netmdpi.com Inhibition of intestinal BCRP can increase rosuvastatin absorption, while inhibition of hepatic BCRP can decrease its biliary excretion. nih.govnih.gov
NTCP (Sodium-Taurocholate Co-transporting Polypeptide): NTCP is another hepatic uptake transporter that contributes to the disposition of rosuvastatin, although its role is considered less dominant than OATP1B1. nih.govnih.gov
Other Transporters: Rosuvastatin is also a substrate for OATP2B1 and OAT3. researchgate.netnih.gov
Pre-clinical Evidence of Transporter-Mediated Interactions:
In vitro studies using cell lines overexpressing specific transporters have been instrumental in elucidating these interactions. For example, studies in HEK293 cells expressing OATP1B1 and OATP2B1 have been used to evaluate the affinity of rosuvastatin for these transporters. asianpubs.org
Physiologically based pharmacokinetic (PBPK) modeling, informed by in vitro data, has been used to predict the clinical impact of transporter-mediated drug-drug interactions. nih.govnih.govresearchgate.net These models have successfully predicted the magnitude of interactions with inhibitors like cyclosporine and rifampin. nih.govnih.gov
Studies with protease inhibitors like atazanavir, lopinavir, and ritonavir (B1064) have shown that the observed clinical drug interactions with rosuvastatin are primarily driven by the inhibition of intestinal BCRP and hepatic OATP1B1, with minor contributions from the inhibition of OATP1B3 and NTCP. nih.gov
The interaction with gemfibrozil (B1671426) and its metabolite is predicted to be mediated mainly through the inhibition of hepatic OATP1B1 and renal OAT3. nih.govnih.gov
Table 2: Key Transporters Involved in Rosuvastatin Disposition and Pre-clinical Findings
| Transporter | Location | Function | Pre-clinical Finding | Reference |
|---|---|---|---|---|
| OATP1B1 | Hepatocyte (Basolateral) | Hepatic Uptake | Primary pathway for rosuvastatin hepatic uptake. Inhibition significantly increases plasma exposure. | nih.govnih.govnih.gov |
| OATP1B3 | Hepatocyte (Basolateral) | Hepatic Uptake | Contributes to hepatic uptake; inhibition has a lesser effect than OATP1B1. | nih.govnih.govnih.gov |
| BCRP (ABCG2) | Intestine, Liver (Canalicular) | Efflux | Limits intestinal absorption and mediates biliary excretion. Inhibition increases plasma exposure. | mdpi.comnih.govnih.govnih.gov |
| NTCP | Hepatocyte (Basolateral) | Hepatic Uptake | Minor contribution to hepatic uptake compared to OATP1B1. | nih.govnih.govkoreamed.org |
| OAT3 | Kidney (Basolateral) | Renal Uptake | Involved in renal clearance; inhibition can contribute to drug interactions. | nih.govnih.gov |
Bioanalytical Method Development for Pre-clinical Samples
The accurate quantification of this compound in pre-clinical samples, such as plasma and cell lysates, is fundamental for pharmacokinetic and biotransformation research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose due to its high sensitivity, selectivity, and throughput. jocpr.comresearchgate.netlcms.cz
Sample Preparation: Effective extraction of rosuvastatin from complex biological matrices is a critical first step. Common techniques employed include:
Liquid-Liquid Extraction (LLE): This method uses an organic solvent, such as methyl-tert-butyl ether, to partition the analyte from the aqueous plasma sample. jocpr.comresearchgate.net
Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile (B52724) is used to precipitate plasma proteins, leaving the drug in the supernatant for analysis. researchgate.net
Solid-Phase Extraction (SPE): This technique offers cleaner extracts by using a solid sorbent to retain and then elute the analyte, effectively removing matrix interferences. lcms.cz
Chromatographic and Mass Spectrometric Conditions:
Chromatography: Reversed-phase chromatography is typically used, with C18 columns being common. researchgate.net Mobile phases often consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to achieve optimal separation. jocpr.comresearchgate.net
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved through multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for rosuvastatin and its internal standard. jocpr.com For rosuvastatin, a common transition monitored is m/z 482.2 → 258.2. researchgate.net
Method Validation: Bioanalytical methods are rigorously validated according to regulatory guidelines to ensure reliability. Key validation parameters include:
Linearity and Sensitivity: Calibration curves are established over a specific concentration range, with the lower limit of quantification (LLOQ) being a crucial measure of sensitivity. Validated methods have achieved LLOQs as low as 0.05 ng/mL in cell lysates and 0.1 ng/mL in human plasma. asianpubs.orgjocpr.com
Accuracy and Precision: Intra- and inter-day precision and accuracy are assessed using quality control (QC) samples at multiple concentration levels. jocpr.comnih.gov
Selectivity and Matrix Effect: The method's ability to differentiate the analyte from endogenous matrix components is confirmed. asianpubs.org
Recovery and Stability: The efficiency of the extraction process and the stability of the analyte under various storage and handling conditions (e.g., freeze-thaw cycles) are evaluated. jocpr.comresearchgate.net
These validated LC-MS/MS methods are essential for supporting a wide range of pre-clinical studies, from determining pharmacokinetic parameters in animal models to investigating drug-transporter interactions in in vitro cell-based assays. asianpubs.org
Table 3: Examples of Bioanalytical Method Parameters for Rosuvastatin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Matrix | Human Plasma | Human Plasma | HEK293 & S2 Cell Lysates |
| Extraction Technique | Liquid-Liquid Extraction (Methyl-tert-Butyl Ether) | Protein Precipitation (Acetonitrile) | Not Specified |
| Chromatographic Column | Kromosil C18 | HiChrom® C18 | Not Specified |
| Detection | LC-MS/MS (MRM) | LC-MS/MS (MRM) | LC-MS/MS (MRM) |
| LLOQ | 0.1 ng/mL | 0.2 ng/mL | 0.05 ng/mL |
| Linear Range | 0.1 - 50 ng/mL (approx.) | 0.2 - 20 ng/mL | 0.05 - 30 ng/mL |
| Internal Standard | Fluconazole | Atorvastatin (B1662188) | Indapamide |
| Reference | jocpr.com | researchgate.net | asianpubs.org |
Advanced Drug Delivery Systems and Formulation Research Pre Clinical Focus
Nanotechnology-Based Delivery Systems
Nanotechnology offers promising avenues to improve the pharmacokinetic profile of rosuvastatin (B1679574). By encapsulating the drug within nano-sized carriers, it is possible to enhance its solubility, protect it from degradation, and facilitate its transport across biological membranes. nih.govnih.gov
Liposomal Encapsulation
Liposomes, vesicular structures composed of lipid bilayers, have been explored as carriers for rosuvastatin. mdpi.com Preclinical studies have demonstrated that encapsulating rosuvastatin within liposomes can improve its bioavailability. sjpas.com For instance, one study focused on a liposomal formulation of rosuvastatin, designated YN001, which was engineered for targeted delivery to atherosclerotic plaques by incorporating a component with an affinity for CD44, a receptor upregulated in these plaques. oup.comoup.com In preclinical models using ApoE-/- mice, this targeted liposomal formulation showed significantly higher drug concentrations in the aortic plaques compared to non-targeted liposomes or intravenously administered rosuvastatin. oup.comoup.com Furthermore, in stimulated human macrophages, this formulation enhanced cholesterol efflux. oup.comoup.com Another approach involved the development of flexible liposomal nanoparticles and chitosomes, which were investigated for their potential to improve intestinal cell cytotoxicity. nih.gov The stability of liposomal rosuvastatin has also been assessed, with studies tracking parameters like zeta potential over a month to ensure the integrity of the formulation. sjpas.com
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles and micelles represent another significant area of research for rosuvastatin delivery. These systems can solubilize hydrophobic drugs within their core, leading to improved bioavailability and sustained release. nih.govnih.govijacskros.com
Polymeric Nanoparticles:
Preclinical research has explored the use of various polymers to formulate rosuvastatin nanoparticles. In one study, rosuvastatin-loaded nanoparticles were prepared using the nanoprecipitation method with Eudragit L100 and Eudragit S100 as polymers. informaticsjournals.co.inresearchgate.net These nanoparticles, with a size range of 100-250 nm, demonstrated a significant increase in drug solubility and intestinal permeability in rat small intestinal segments compared to the pure drug solution. informaticsjournals.co.inresearchgate.net The entrapment efficiencies were found to be between 28% and 79%. informaticsjournals.co.inresearchgate.net Another study developed pH-responsive chitosan (B1678972) nanoparticles coated with sodium alginate to protect the drug in the stomach and allow for targeted release in the colon. frontiersin.org Furthermore, poly-lactic-co-glycolic acid (PLGA) has been identified as a promising polymer for statin delivery in general, with preclinical studies highlighting its potential to enhance drug activity. nih.govmdpi.com The development of nanosponges using Eudragit L-100 has also shown promise, with an optimized formulation exhibiting a two-fold increase in bioavailability compared to the pure drug in in-vivo studies. ijper.org
Polymeric Micelles:
Polymeric micelles, self-assembling nanostructures formed from amphiphilic block copolymers, have been investigated for delivering rosuvastatin. A study using a thin-film hydration technique formulated rosuvastatin calcium polymeric micelles with Pluronic F127. ijacskros.com The optimized formulation had a particle size of approximately 15 nm and demonstrated a sustained drug release over 12 hours. ijacskros.com Another study prepared biodegradable polymeric micelles using a triblock copolymer (PCL-PEG-PCL) to encapsulate rosuvastatin. researchgate.net These micelles, with an average diameter of less than 45 nm, were evaluated for their drug loading capacity and release kinetics. researchgate.net Research has also shown that rosuvastatin-loaded micelles can have enhanced cytotoxic effects against cancer cell lines compared to the free drug. mdpi.com
Table 1: Preclinical Findings on Polymeric Nanoparticles and Micelles for Rosuvastatin
| Delivery System | Polymer(s) Used | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Polymeric Nanoparticles | Eudragit L100, Eudragit S100 | Increased solubility and intestinal permeability. Particle size: 100-250 nm. Entrapment efficiency: 28-79%. | informaticsjournals.co.inresearchgate.net |
| pH-Responsive Nanoparticles | Chitosan, Sodium Alginate | pH-dependent release for colonic targeting. | frontiersin.org |
| Nanosponges | Eudragit L-100 | Two-fold increase in bioavailability. | ijper.org |
| Polymeric Micelles | Pluronic F127 | Sustained release over 12 hours. Particle size: ~15 nm. | ijacskros.com |
| Polymeric Micelles | PCL-PEG-PCL | Average diameter < 45 nm. Enhanced cytotoxic effect in cancer cells. | researchgate.netmdpi.com |
Solid Lipid Nanoparticles and Nanosuspensions
Solid lipid nanoparticles (SLNs) and nanosuspensions are other nanotechnology-based strategies aimed at improving the oral delivery of rosuvastatin. consensus.app
Solid Lipid Nanoparticles (SLNs):
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. researchgate.net Research has demonstrated that formulating rosuvastatin into SLNs can significantly enhance its bioavailability. researchgate.net In one study, rosuvastatin calcium SLNs were prepared using stearic acid as the lipid, poloxamer 407 as a surfactant, and Tween 80 as a cosurfactant. researchgate.net The optimized formulation had a mean particle size of approximately 115 nm and showed a 4.44-fold increase in bioavailability compared to the plain drug suspension. researchgate.net Another study developed nanostructured lipid carriers (NLCs), a modified version of SLNs, using stearic acid and Compritol ATO 888 as solid lipids and oleic acid as a liquid lipid. ijper.org The optimized NLC formulation exhibited a mean particle size of about 213 nm and resulted in a two-fold enhancement in relative bioavailability compared to a conventional tablet. ijper.org Lipid nanocarriers developed using Precirol® ATO 5 as the lipid carrier have also shown a significant increase in bioavailability, with a 4.41-fold rise in the area under the curve (AUC) compared to the plain drug. ijpsr.com
Nanosuspensions:
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. ekb.eg This approach increases the dissolution velocity and saturation solubility of the drug. A study on rosuvastatin nanosuspensions prepared by the thin-film hydration method using cholesterol, soy lecithin, and Span 60 reported an optimized formulation with a particle size of 408.6 nm and a zeta potential of -53 mV. ekb.eg Another investigation focused on rosuvastatin nanosuspensions analyzed by dynamic light scattering to determine the size distribution of the drug-encapsulated chitosan structures. acbjournal.org The development of both nanosuspensions and nanoemulsions of rosuvastatin has been explored to compare their efficacy. researchgate.net
Table 2: Preclinical Data on Solid Lipid Nanoparticles and Nanosuspensions of Rosuvastatin
| Delivery System | Key Components | Particle Size | Bioavailability Enhancement | Reference(s) |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Poloxamer 407, Tween 80 | ~115 nm | 4.44-fold increase | researchgate.net |
| Nanostructured Lipid Carriers (NLCs) | Stearic acid, Compritol ATO 888, Oleic acid | ~213 nm | 2-fold increase | ijper.org |
| Lipid Nanocarriers | Precirol® ATO 5, Tween® 80 | 79.31 nm | 4.41-fold increase in AUC | ijpsr.com |
| Nanosuspension | Cholesterol, Soy lecithin, Span 60 | 408.6 nm | Not explicitly stated | ekb.eg |
Solubility Enhancement Strategies
Improving the solubility of rosuvastatin is a critical step in enhancing its oral bioavailability. jddtonline.infonih.gov Various formulation strategies have been investigated in preclinical settings to address this challenge.
Solid Dispersions and Amorphous Forms
Solid dispersions and the use of amorphous forms of rosuvastatin are key strategies to increase its dissolution rate. jddtonline.infoimpactfactor.org
Solid Dispersions:
Solid dispersion involves dispersing the drug in a solid matrix, typically a hydrophilic polymer, to enhance its solubility and dissolution. impactfactor.org Several studies have explored this technique for rosuvastatin. One study used natural polysaccharides like neem gum and tamarind seed powder as carriers, finding that a 1:1 ratio of drug to neem gum significantly enhanced solubility and drug release. impactfactor.org Another investigation employed hydrophilic polymers such as Carbopol and Acacia Gum, with the kneading method used to prepare the solid dispersions. researchgate.net The use of carriers like Hydroxypropylmethylcellulose (HPMC) and Ethylcellulose (EC) has also been shown to be effective, with a 1:7 drug-to-carrier ratio demonstrating maximum drug release. jddtonline.info Furthermore, solid dispersions of rosuvastatin with sorbitol (1:3 w/w) have been prepared using a co-evaporation method, which resulted in the conversion of the drug from a crystalline to an amorphous state, thereby enhancing its solubility. mdpi.comnih.govnih.gov The fusion method with HPMC and Guar gum has also been utilized to prepare solid dispersions of rosuvastatin. ijpda.org
Amorphous Forms:
Rosuvastatin calcium can exist in both crystalline and amorphous forms. researchgate.netgeneesmiddeleninformatiebank.nl The amorphous form generally exhibits higher solubility compared to its crystalline counterparts. researchgate.netresearchgate.net Preclinical studies have shown that converting crystalline rosuvastatin to an amorphous form, often within a solid dispersion, leads to enhanced dissolution. mdpi.comresearchgate.net For example, differential scanning calorimetry (DSC) of rosuvastatin solid dispersions with sorbitol showed the disappearance of the drug's melting endotherm, indicating a transition to an amorphous state. mdpi.com X-ray diffraction (XRD) studies of microparticles prepared with β-cyclodextrin also confirmed the conversion of rosuvastatin from a crystalline to an amorphous form, which correlated with enhanced dissolution. researchgate.net While the amorphous form offers solubility advantages, its physical and chemical stability can be a concern. researchgate.netdrug-dev.com
Table 3: Research on Solid Dispersions and Amorphous Forms of Rosuvastatin
| Strategy | Carrier/Method | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Solid Dispersion | Neem gum, Tamarind seed powder | 1:1 ratio with neem gum showed highest solubility enhancement. | impactfactor.org |
| Solid Dispersion | Carbopol, Acacia Gum | Kneading method used for preparation. | researchgate.net |
| Solid Dispersion | HPMC, Ethylcellulose | 1:7 drug-to-carrier ratio was optimal for release. | jddtonline.info |
| Solid Dispersion | Sorbitol | Conversion to amorphous form enhanced solubility. | mdpi.comnih.govnih.gov |
| Solid Dispersion | HPMC, Guar gum | Fusion method used for preparation. | ijpda.org |
| Amorphous Form | - | Higher solubility than crystalline forms. | researchgate.netresearchgate.net |
| Amorphous Form in Solid Dispersion | Sorbitol | Disappearance of melting peak in DSC confirmed amorphous state. | mdpi.com |
| Amorphous Form in Microparticles | β-cyclodextrin | XRD analysis showed conversion to amorphous form, enhancing dissolution. | researchgate.net |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and dissolution rate. wisdomlib.orgjrespharm.com
Preclinical research has extensively investigated the complexation of rosuvastatin with various cyclodextrins. Phase solubility studies have shown that rosuvastatin forms a 1:1 molar ratio complex with β-cyclodextrin, leading to improved solubility. wisdomlib.org The use of β-cyclodextrin has been shown to enhance the dissolution of rosuvastatin in microparticles, which is attributed to the formation of an amorphous state. researchgate.net
Different derivatives of β-cyclodextrin have also been studied. A comparison between methyl-beta-cyclodextrin (M-β-CD) and sulfobutylether-beta-cyclodextrin (SBE-β-CD or Captisol®) revealed that both formed 1:1 inclusion complexes with rosuvastatin calcium. researchgate.netnih.gov Captisol® showed a higher stability constant and led to a 4.1-fold increase in molar solubility, while M-β-CD resulted in a 3.7-fold increase. researchgate.netnih.gov The lyophilized formulation with Captisol® also demonstrated the best permeation rate in Caco-2 cell line studies. researchgate.netnih.gov
Another study compared the effects of β-cyclodextrin and γ-cyclodextrin on rosuvastatin solubility and dissolution. jrespharm.com It was found that γ-cyclodextrin provided a greater improvement, with solubility increasing up to 2-fold at a 1:4 drug-to-cyclodextrin molar ratio. jrespharm.com The dissolution rate was also significantly higher with γ-cyclodextrin complexes. jrespharm.com
Table 4: Preclinical Findings on Cyclodextrin Complexation of Rosuvastatin
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| β-Cyclodextrin | 1:1 | Improved solubility and dissolution. | researchgate.netwisdomlib.org |
| Methyl-β-Cyclodextrin (M-β-CD) | 1:1 | 3.7-fold increase in molar solubility. | researchgate.netnih.gov |
| Sulfobutylether-β-Cyclodextrin (Captisol®) | 1:1 | 4.1-fold increase in molar solubility; best permeation rate. | researchgate.netnih.gov |
| γ-Cyclodextrin | 1:4 | 2.0-fold increase in solubility; higher dissolution rate than β-CD. | jrespharm.com |
Prodrug Design and Evaluation
The prodrug approach involves chemically modifying a drug to improve its physicochemical or pharmacokinetic properties, with the modification being cleaved in vivo to release the active parent drug. rutgers.edu For rosuvastatin, while the development of novel, covalently-modified ester prodrugs is not extensively documented in preclinical literature, significant research exists on its lactone form, which functions as an endogenous prodrug.
Rosuvastatin is administered in its active hydroxy acid form, but it can undergo reversible conversion to an inactive rosuvastatin lactone. nih.gov This lactonization is a key aspect of its chemistry and has been studied as a form of bioreversible derivatization. The conversion from the active acid to the inactive lactone occurs via intramolecular esterification, while the reverse reaction, which releases the active drug, happens through hydrolysis mediated by enzymes like carboxylesterases and paraoxonases in the body. nih.govresearchgate.net
Preclinical evaluation of this acid-lactone equilibrium is crucial for understanding the drug's stability and bioavailability. A kinetic study investigated the reversible conversion under various solvent conditions, providing insights into the stability of both forms. researchgate.net The study found that the reaction kinetics are highly dependent on the solvent matrix. In aprotic solvents, the conversion of rosuvastatin to its lactone form is favored. researchgate.net Conversely, in an acidic aqueous mobile phase, the hydrolysis of the lactone back to the active acid form is predominant. researchgate.net Notably, in organic protic solvents like methanol (B129727), both the acid and lactone forms were found to be stable. researchgate.net
The research determined that both the forward (acid to lactone) and reverse (lactone to acid) reactions follow first-order kinetics. The rate constant for the hydrolysis of the lactone to the active acid was found to be approximately 20 times greater than that of the lactone formation, indicating that the release of the active drug from the lactone is a rapid process under favorable conditions. researchgate.net
Table 1: Preclinical Kinetic Findings of Rosuvastatin ⇌ Rosuvastatin-Lactone Conversion researchgate.net This table summarizes the influence of solvent conditions on the equilibrium between Rosuvastatin (RST) and its lactone prodrug form.
| Solvent Condition | Observed Reaction | Kinetic Profile | Key Finding |
|---|---|---|---|
| Aprotic Solvents (e.g., Acetonitrile (B52724)/Water) | Forward Reaction (RST → RST-Lactone) | First-Order Kinetics | Favors the formation of the inactive lactone prodrug. |
| Acidic Aqueous Mobile Phase | Reverse Reaction (RST-Lactone → RST) | First-Order Kinetics (k_reverse ≈ 20 * k_forward) | Favors rapid hydrolysis to the active acid form. |
| Organic Protic Solvents (e.g., Methanol) | No significant conversion | Both forms are stable | The equilibrium is maintained with minimal interconversion. |
These preclinical findings underscore that while rosuvastatin is not typically designed as a classic prodrug, its inherent ability to form a lactone that is efficiently hydrolyzed back to the active moiety is a critical feature influencing its formulation, stability, and delivery.
Targeted Delivery Approaches (Pre-clinical Proof-of-Concept)
To overcome challenges such as low bioavailability (~20%) and to enhance therapeutic efficacy, various targeted delivery systems for rosuvastatin have been investigated at the preclinical level. semanticscholar.org These advanced formulations aim to improve solubility, sustain release, and target the drug to specific sites, primarily the liver, its main site of action. nih.gov
Nanoparticle-Based Systems Polymeric nanoparticles have emerged as a promising strategy for oral administration of rosuvastatin. Preclinical studies using polymers like Eudragit L100 and Eudragit S100 have shown the ability to formulate rosuvastatin-loaded nanoparticles with sizes between 100-250 nm and entrapment efficiencies up to 79%. These formulations demonstrated a nearly two-fold increase in solubility compared to the pure drug and significantly improved intestinal permeability in ex vivo rat intestinal segment models.
Another approach involves the use of chitosan, a biodegradable polymer. Rosuvastatin-loaded chitosan nanoparticles, prepared by a modified ionotropic gelation method, have been shown to provide sustained drug release over a 10-hour period. semanticscholar.org The particle size and encapsulation efficiency were found to be influenced by the concentrations of chitosan and the crosslinking agent, sodium tripolyphosphate. semanticscholar.org
Lipid-Based Nanocarriers Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) represent another major avenue of preclinical research for rosuvastatin delivery. These systems are designed to enhance oral bioavailability by utilizing lipid absorption pathways.
In one preclinical study, rosuvastatin-loaded NLCs prepared by a hot melt high-pressure homogenization method yielded nanoparticles with a mean size of 98.4 nm and an entrapment efficiency of 84.3%. In vivo pharmacokinetic and pharmacodynamic studies in animal models demonstrated that these NLCs provided sustained release and enhanced lipid-lowering activity, attributed to increased absorption and bioavailability.
Table 2: Preclinical Proof-of-Concept for Rosuvastatin Targeted Delivery Systems This table presents findings from various preclinical studies on advanced delivery formulations for Rosuvastatin.
| Delivery System | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Preclinical Model/Finding |
|---|---|---|---|---|
| Polymeric Nanoparticles | Eudragit L100/S100, Pluronic F68 | 100 - 250 | 28 - 79 | Ex vivo rat intestine: Significantly improved intestinal permeability. |
| Chitosan Nanoparticles | Chitosan, Sodium Tripolyphosphate | 114 - 724 | Not specified in source | In vitro: Provided sustained drug release over 10 hours. semanticscholar.org |
| Nanostructured Lipid Carriers (NLCs) | Lipid, Emulsifier | ~98 | ~84 | Animal model: Showed increased absorption and higher bioavailability. |
| Bilayer Tablets | Sorbitol, HPMC, Ethylcellulose | N/A | N/A | Rabbit model: Showed remarkable effect on decreasing lipid profiles. semanticscholar.org |
These preclinical proof-of-concept studies highlight the potential of advanced drug delivery systems to modify the pharmacokinetic profile of rosuvastatin, offering pathways to more effective formulations.
Structure Activity Relationships Sar and Rational Drug Design
Identification of Key Pharmacophores
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For rosuvastatin (B1679574) and other statins, the primary pharmacophore is the β-dihydroxyheptanoic acid chain. nih.gov This structure mimics the endogenous substrate, 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA), allowing it to competitively inhibit the HMG-CoA reductase enzyme, which is the rate-limiting step in cholesterol synthesis. nih.govnih.govjchemrev.com
While sharing the core statin pharmacophore, rosuvastatin possesses unique structural features that enhance its efficacy. The addition of a distinct, polar methanesulfonamide (B31651) group contributes to its low lipophilicity and allows for stronger ionic interactions with the HMG-CoA reductase enzyme, thereby improving its binding affinity. nih.gov Furthermore, the fluorophenyl group facilitates additional polar interactions, which contribute to a tighter binding to the enzyme. researchgate.net The sulfonamide group is specifically noted for forming a hydrogen bond with the enzyme. researchgate.net This combination of a core pharmacophore with unique ancillary groups results in rosuvastatin having the highest affinity for HMG-CoA reductase among many marketed statins. nih.gov
| Pharmacophoric Feature | Contribution to Activity |
| β-dihydroxyheptanoic acid chain | Mimics the HMG-CoA substrate, enabling competitive inhibition of the HMG-CoA reductase enzyme. nih.govnih.gov |
| Methanesulfonamide group | Provides low lipophilicity and enhances ionic interactions, improving binding affinity to the enzyme. nih.gov |
| Fluorophenyl group | Creates additional polar interactions, leading to tighter enzyme binding. researchgate.net |
| Pyrimidine (B1678525) ring | Serves as the heterocyclic core to which the active side chain is attached. jchemrev.com |
Synthesis and Evaluation of Rosuvastatin Analogs
The synthesis and evaluation of analogs are crucial for exploring the SAR of a drug molecule. By systematically modifying the structure of rosuvastatin, researchers can identify which molecular components are essential for its activity and potentially develop compounds with improved properties.
Several research efforts have focused on creating and testing rosuvastatin analogs. One notable approach involves a stereoselective synthesis that can also be adapted to produce structural variants of other statins, such as pitavastatin (B1663618) and atorvastatin (B1662188). nih.gov Another study detailed the synthesis of a C2-aryl analog of rosuvastatin's pyrimidine core. researchgate.net
Further innovation has led to the development of novel rosuvastatin lactol analogues, which may present different therapeutic profiles. patsnap.com Additionally, complexes of rosuvastatin with Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril, captopril, and lisinopril (B193118) have been synthesized. walshmedicalmedia.com Spectroscopic analysis of these complexes suggests that hydrogen bonding occurs between the carboxylic acid and hydroxyl groups of rosuvastatin and the ACE inhibitors. walshmedicalmedia.com The pharmacological evaluation of these complexes revealed altered analgesic and anti-inflammatory activities compared to the parent compound. walshmedicalmedia.com
| Analog/Derivative Class | Synthetic Approach | Key Evaluation Findings |
| Rosuvastatin Lactol Analogs | Not specified in detail, but part of recent innovations in the field. patsnap.com | May possess distinct therapeutic profiles or improved tolerability. patsnap.com |
| Complexes with ACE Inhibitors | Co-refluxing rosuvastatin with enalapril, captopril, or lisinopril in methanol (B129727). walshmedicalmedia.com | Complexation affects pharmacological behavior, altering analgesic and anti-inflammatory properties. walshmedicalmedia.com |
| C2-Aryl Pyrimidine Analog | A multi-step synthesis involving a Claisen condensation, pyrazole (B372694) formation, and SEM protection. researchgate.net | Demonstrates the potential to prepare medicinally relevant compounds based on the rosuvastatin scaffold. researchgate.net |
| Structural Variants (e.g., Pitavastatin) | ICl-induced intramolecular cyclization of a chiral homoallylic carbonate. nih.gov | The methodology is versatile for the asymmetric synthesis of various statin analogs. nih.gov |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process. acs.org
Various QSAR approaches have been applied to rosuvastatin and other HMG-CoA reductase inhibitors. These range from 2D-QSAR, which uses descriptors calculated from the 2D structure, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D alignment of molecules. fiveable.meslideshare.netnih.gov
In one specific study, a 3D-QSAR model was used to predict the inhibitory activity of rosuvastatin, yielding a pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) value of 8.43. acs.orgnih.gov In the same research, a 2D-QSAR model predicted its affinity for the organic anion transporting polypeptide (OATP1B1), an important transporter for its uptake into hepatocytes, with a predicted pKₘ of 1.71. acs.orgnih.gov Other extensive studies have involved the creation and validation of hundreds of QSAR models for HMG-CoA reductase inhibitors using various machine learning algorithms and molecular fingerprints to ensure high predictive accuracy. preprints.org
| QSAR Model Type | Application to Rosuvastatin/Statins | Predicted Outcome/Parameter |
| 3D-QSAR | Prediction of HMG-CoA reductase inhibitory activity. acs.orgnih.gov | Calculated pIC₅₀ of 8.43 for rosuvastatin. acs.orgnih.gov |
| 2D-QSAR | Prediction of affinity for the OATP1B1 transporter. acs.orgnih.gov | Calculated pKₘ of 1.71 for rosuvastatin. acs.orgnih.gov |
| 2D-QSAR (General) | Developed for pyrrole (B145914) derivatives of atorvastatin. nih.gov | Used to correlate structural features with inhibitory activity. nih.gov |
| Machine Learning-Based QSAR | Development and evaluation of numerous models for HMG-CoA reductase inhibitors. preprints.org | Selection of highly predictive models (R² ≥ 0.70) for virtual screening. preprints.org |
De Novo Drug Design Strategies Based on Rosuvastatin Scaffold
De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often using a known active scaffold as a starting point. The rosuvastatin structure serves as a valuable scaffold for such strategies, aiming to design new HMG-CoA reductase inhibitors or to apply the scaffold in novel therapeutic contexts.
One innovative strategy involves a chemoenzymatic de novo approach to synthesize a key building block of rosuvastatin. researchgate.netacs.org This method utilizes biocatalysts, such as enzymes, to perform specific chemical transformations, leading to a more environmentally friendly and efficient synthesis. researchgate.net Receptor-based drug design methods are also employed to develop new rosuvastatin analogs by computationally modeling the interaction between potential new molecules and the HMG-CoA reductase active site. ijritcc.org
Beyond designing new enzyme inhibitors, the rosuvastatin scaffold is being explored for applications in tissue engineering. celljournal.org Studies have focused on incorporating rosuvastatin into novel delivery systems, such as polycaprolactone-gelatin composite scaffolds and chitosan-based nanofibers, to promote bone regeneration. celljournal.orgnih.gov These strategies leverage the known biological effects of the rosuvastatin molecule and use it as a core component in a new therapeutic system designed for sustained, localized release. nih.goveg.net
| Design Strategy | Description | Application/Goal |
| Chemoenzymatic Synthesis | A de novo route using biocatalysts to create key rosuvastatin intermediates. researchgate.netacs.org | To develop more sustainable and efficient manufacturing processes for rosuvastatin building blocks. researchgate.net |
| Receptor-Based Design | Using the 3D structure of the HMG-CoA reductase enzyme to design novel analogs. ijritcc.org | To develop new, potentially more potent or selective inhibitors. ijritcc.org |
| Scaffold for Tissue Engineering | Incorporating rosuvastatin into biocompatible scaffolds like hydrogels or nanofibers. celljournal.orgnih.goveg.net | To create a sustained-release system that promotes local bone regeneration. celljournal.org |
Computational Approaches to Ligand Optimization
Computational chemistry provides a powerful toolkit for optimizing the interaction between a ligand, such as rosuvastatin, and its protein target. These methods allow for the rapid, in silico evaluation of molecular properties and binding interactions, guiding the rational design of more effective drugs. fiveable.me
Molecular docking is a fundamental technique used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. fiveable.meijpsjournal.com For rosuvastatin and its analogs, docking simulations are used to explore binding modes with HMG-CoA reductase, providing insights into the structure-activity relationships that govern their potency. ijpsjournal.comresearchgate.net These studies have identified key amino acid residues (Arg590, Lys735, Asp690, and Asn686) within the enzyme's binding site that are crucial for interaction. researchgate.net
Beyond simple docking, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-protein complex over time. fiveable.meresearchgate.net Other advanced computational strategies include ligand-based methods that use the shape of a known active molecule as a template to find others that might fit the same target. nih.govacs.org Furthermore, methods that optimize the electrostatic charge distribution across the ligand can be used to improve the balance between favorable intermolecular interactions and the energetic penalty of desolvation upon binding. nih.govacs.org Such computational tools have been used to screen virtual libraries and identify novel chemical structures with predicted HMG-CoA inhibitory activity potentially higher than that of rosuvastatin itself. acs.org
| Computational Tool/Method | Purpose in Rosuvastatin Optimization | Key Findings/Insights |
| Molecular Docking | Predicts binding poses and affinities of rosuvastatin and its analogs within the HMG-CoA reductase active site. ijpsjournal.comresearchgate.net | Helps understand SAR and identifies key interacting residues like Arg590 and Lys735. researchgate.net |
| Molecular Dynamics (MD) Simulations | Studies the dynamic stability and behavior of the rosuvastatin-enzyme complex over time. fiveable.meresearchgate.net | Provides a more realistic model of the binding interaction than static docking. researchgate.net |
| Continuum Electrostatic Models | Optimizes the charge distribution on the ligand to enhance binding affinity. nih.govacs.org | Balances favorable interactions with unfavorable desolvation penalties. acs.org |
| Ligand-Based Shape Overlap | Uses the 3D shape of rosuvastatin as a template to screen for new, structurally diverse molecules with similar shapes. nih.govacs.org | Identifies novel compounds that can potentially bind to the same target site. nih.gov |
| Virtual Screening | Uses QSAR models and docking to rapidly screen large databases of chemical structures. acs.org | Has identified new candidate compounds with predicted activity higher than rosuvastatin. acs.org |
Solid State Chemistry and Polymorphism of Rosuvastatin Sodium
Polymorphic Forms and Solvates Research
Rosuvastatin (B1679574) Sodium is a key intermediate in the synthesis of Rosuvastatin Calcium. googleapis.compreprints.orggoogle.comgoogle.com In many described syntheses, the sodium salt is generated in solution and directly converted to the calcium salt without being isolated as a solid. google.comgoogle.com Some reports note that the isolation of Rosuvastatin Sodium can be challenging, with outcomes that may be unrepeatable in terms of yield and the resulting physical state. quickcompany.in
Despite this, research has identified at least one distinct crystalline form of this compound, designated as Form A. googleapis.comwipo.int This novel polymorphic form was found to have significantly high purity. googleapis.com The existence of a stable, crystalline form is valuable as it can facilitate easier handling and purification compared to an amorphous solid, which is often obtained when precipitating the calcium salt from a solution of the sodium salt. googleapis.com
Crystallization Techniques and Control of Solid Forms
The control of crystallization is fundamental to obtaining a desired polymorphic form. For this compound, a specific process has been detailed for the preparation of its crystalline Form A. googleapis.com The general method involves creating a solution of this compound and then concentrating it to induce crystallization.
One described process includes the following steps:
Providing a solution of this compound in an organic solvent.
Concentrating the mixture.
Isolating the resulting crystalline solid. googleapis.com
A specific example involves concentrating a solution of this compound in n-butanol, from which Form A is isolated. googleapis.com While techniques for crystallizing various forms of Rosuvastatin Calcium are widely reported, such as dissolving the amorphous form in solvent mixtures like water/acetonitrile (B52724), the literature focusing on different crystallization methods to control the solid form of this compound specifically is limited. googleapis.comscielo.br
Characterization of Crystalline and Amorphous Forms (Spectroscopic, Diffractometric)
The definitive identification of different solid-state forms relies on analytical techniques that probe the material's crystal structure and thermal properties. Powder X-ray Diffraction (PXRD) is the primary method for distinguishing between polymorphs.
Crystalline Form A A novel crystalline form of this compound, Form A, has been characterized by its unique Powder X-ray Diffraction (PXRD) pattern. googleapis.com The diffractogram exhibits a series of characteristic peaks at specific 2θ angles, which serve as a fingerprint for this particular crystalline structure. googleapis.com
The reported characteristic peaks for Form A of this compound are detailed in the table below. googleapis.com
| 2θ Angle (± 0.2°) |
|---|
| 11.7 |
| 12.0 |
| 13.1 |
| 13.8 |
| 15.6 |
| 16.9 |
| 17.4 |
| 17.9 |
| 18.0 |
| 18.6 |
| 18.9 |
| 19.1 |
| 20.4 |
| 20.7 |
| 22.0 |
| 22.5 |
| 22.7 |
| 23.8 |
| 24.2 |
| 24.6 |
| 25.2 |
| 25.5 |
| 26.5 |
| 27.6 |
| 28.5 |
| 29.1 |
| 29.4 |
| 29.7 |
| 30.1 |
| 30.5 |
| 30.8 |
| 31.6 |
| 31.8 |
While extensive characterization data using methods like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and various spectroscopic techniques (e.g., FT-IR, Raman) are available for Rosuvastatin Calcium and its different forms, specific data for this compound's solid forms are not widely reported in the reviewed literature. scielo.brnih.govpharmaexcipients.com
Transformation Studies Between Solid Forms
The study of transformations between solid forms is crucial to identify the most stable polymorph and to prevent unwanted phase changes during manufacturing and storage. Such transformations can be mediated by factors like temperature, humidity, and solvent contact.
For Rosuvastatin Calcium, temperature-mediated solid-state transformations have been observed, for instance, in studies involving its crystalline Form M. scielo.br However, specific research detailing the conditions under which this compound might convert from an amorphous state to a crystalline one, or from one polymorph to another, is not extensively available in the public domain. Studies on analogous compounds like Pravastatin Sodium have shown that one polymorphic form can transform into another in specific solvent mixtures, but similar dedicated studies for this compound have not been found in the searched literature. acs.org
Impact of Solid Form on Chemical Stability
The solid form of a pharmaceutical ingredient can have a direct impact on its chemical stability. Crystalline forms are generally more thermodynamically stable than their amorphous counterparts. nih.gov
In the case of this compound, its crystalline Form A is reported to be a highly stable polymorphic form. googleapis.com This stability is a significant advantage, as it allows the material to be stored and handled as an intermediate with less risk of degradation. The ability to isolate a stable crystalline sodium salt can provide a highly pure precursor for the subsequent synthesis of amorphous Rosuvastatin Calcium. googleapis.com
Conversely, the amorphous form of rosuvastatin is generally characterized by lower physical and chemical stability. preprints.orgresearchgate.net Studies on amorphous Rosuvastatin Calcium have shown that its stability can be enhanced by removing hygroscopic impurities, such as the sodium cation, and by formulation with specific excipients. preprints.orgnih.govpharmaexcipients.com This implies that the presence of sodium ions in a less-ordered, non-crystalline state could be associated with reduced stability.
Emerging Research Areas and Future Directions in Rosuvastatin Sodium Chemistry
Novel Analytical Techniques for Ultra-Trace Analysis
The accurate quantification of rosuvastatin (B1679574) and its metabolites in various matrices is crucial for pharmacokinetic studies and quality control. unesp.br While traditional methods like high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection are well-established, the drive for greater sensitivity and efficiency is leading to the development of novel analytical techniques. unesp.brijpsjournal.com
Emerging methods focus on achieving ultra-trace analysis, enabling the detection of minute quantities of the drug and its byproducts. This is particularly important for monitoring drug levels in biological fluids and ensuring the purity of pharmaceutical formulations. unesp.br
Key Developments in Analytical Techniques:
| Technique | Principle | Application in Rosuvastatin Analysis |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes smaller particle sizes in the stationary phase and higher pressures to achieve faster and more efficient separations. | Reduces analysis time and solvent consumption, contributing to greener analytical practices. researchgate.net |
| Electrochemical Sensors | Employs electrodes modified with specific materials to detect rosuvastatin through electrochemical reactions. | Offers a simple and sensitive method for determining rosuvastatin in pharmaceutical products. ekb.eg |
| Spectrofluorimetry | Measures the fluorescence of rosuvastatin, providing a highly sensitive detection method. | Has been used for the analysis of rosuvastatin in urine samples. unesp.br |
| Capillary Electrophoresis | Separates components based on their electrophoretic mobility in a narrow capillary. | Presents an alternative to traditional chromatographic methods for rosuvastatin analysis. unesp.br |
These advanced techniques provide the necessary tools for rigorous quality control and in-depth pharmacological studies, ensuring the safety and efficacy of rosuvastatin. ijpsjournal.com
Application of Artificial Intelligence and Machine Learning in Synthesis and Design
Potential Applications of AI/ML in Rosuvastatin Chemistry:
Synthesis Route Prediction: AI tools can learn from existing chemical reaction databases to propose novel and efficient synthetic routes for rosuvastatin and its intermediates. mdpi.com
Process Optimization: ML models can be used to optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and minimize byproducts.
Drug Design: AI can be employed to design new statin molecules with potentially greater efficacy or fewer side effects by predicting their interaction with the target enzyme, HMG-CoA reductase. aitenea.com
Formulation Development: Artificial neural networks have been used to optimize the formulation of self-nanoemulsifying drug delivery systems for rosuvastatin, enhancing its dissolution and bioavailability. researchgate.net
Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation
Understanding the molecular interactions of rosuvastatin is fundamental to elucidating its mechanism of action and exploring its pleiotropic effects. Advanced spectroscopic and imaging techniques are providing unprecedented insights into how rosuvastatin interacts with its biological targets and its distribution within tissues.
Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to study the chemical structure and interactions of rosuvastatin with other molecules. dovepress.comijper.org For instance, FT-IR has been used to confirm the absence of chemical interactions between rosuvastatin and excipients in pharmaceutical formulations. dovepress.com
Imaging mass spectrometry has been employed to analyze rosuvastatin and its degradation products, offering valuable information for understanding its stability. nih.gov Furthermore, advanced imaging techniques like stimulated Raman scattering are emerging as powerful tools for the real-time, in situ evaluation of biological tissues, which could potentially be applied to study the effects of rosuvastatin at a cellular level. researchgate.net
Spectroscopic Techniques in Rosuvastatin Research:
| Technique | Information Provided |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and studies intermolecular interactions. dovepress.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure of molecules. ijper.org |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, enabling identification and quantification. unesp.brnih.gov |
| Raman Spectroscopy | Provides a molecular fingerprint of a sample, allowing for non-destructive analysis of biological tissues. researchgate.net |
These advanced methods are crucial for a deeper understanding of rosuvastatin's chemical behavior and biological activity, paving the way for the development of more effective therapies.
Sustainable Chemistry Approaches in Manufacturing
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. researchgate.netmdpi.com The synthesis of complex molecules like rosuvastatin traditionally involves multiple steps and the use of potentially hazardous reagents and solvents. patsnap.com Therefore, developing more sustainable manufacturing processes is a key area of research.
Green chemistry focuses on aspects such as atom economy, the use of renewable feedstocks, and the reduction of waste. jddhs.comijpsjournal.com For statins, this includes the development of biocatalytic processes and the use of greener solvents. researchgate.netmdpi.com
Key Green Chemistry Strategies in Statin Synthesis:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and milder reaction conditions, reducing energy consumption and waste generation. mdpi.comresearchgate.net
Solvent Reduction: Minimizing the use of hazardous organic solvents by employing solvent-free reactions or switching to greener alternatives like water or bio-based solvents. mdpi.comjddhs.com
Waste Valorization: Developing methods to convert byproducts from the synthesis of rosuvastatin into valuable chemicals. rsc.org
Continuous Flow Chemistry: This approach offers better control over reaction parameters, leading to higher yields and reduced waste compared to traditional batch processing. mdpi.com
The implementation of these sustainable practices not only benefits the environment but can also lead to more cost-effective and efficient manufacturing of rosuvastatin. patsnap.com
Interdisciplinary Research at the Chemistry-Biology Interface
The future of rosuvastatin research lies at the intersection of chemistry and biology. Understanding the complex interplay between the chemical properties of rosuvastatin and its biological effects is essential for unlocking its full therapeutic potential.
This interdisciplinary approach involves studying how the molecular structure of rosuvastatin influences its interaction with biological membranes, transport proteins, and metabolic enzymes. nih.govuw.edu For example, research into the pleiotropic effects of statins, such as their anti-inflammatory properties, requires a deep understanding of their interactions with various biological pathways beyond cholesterol synthesis. nih.gov
The development of advanced drug delivery systems, such as nanoparticle-based formulations, is a prime example of chemistry-biology interdisciplinary research. nih.govresearchgate.net By encapsulating rosuvastatin in biocompatible nanocarriers, researchers aim to improve its targeted delivery to specific tissues, thereby enhancing its efficacy and reducing potential side effects. nih.gov
The integration of knowledge from chemistry, biology, materials science, and medicine will continue to drive innovation in the field of rosuvastatin, leading to the development of next-generation therapies for cardiovascular disease and beyond. researchgate.net
Q & A
Q. What experimental designs are optimal for assessing Rosuvastatin Sodium's pharmacokinetic parameters in novel drug formulations?
Methodological Answer: Central composite design (CCD) is widely used to optimize formulation variables, such as excipient ratios and disintegration times. For example, CCD was applied to develop self-nanomicellar dispersions (SNEDDS) of Rosuvastatin, with tablet hardness, disintegration time, and drug release at 40 minutes as critical responses . This approach allows researchers to model nonlinear relationships between variables and identify optimal formulation parameters through polynomial equations.
Q. How do standard analytical methods quantify this compound in biological matrices, and what are their limitations?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard. For plasma samples, automated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods achieve detection limits as low as 0.1 ng/mL . However, challenges include matrix effects in hemolyzed blood and interference from co-administered drugs like Bempedoic acid, necessitating rigorous validation of specificity and sensitivity .
Q. What statistical frameworks are recommended for analyzing contradictory cardiovascular outcomes in Rosuvastatin trials?
Methodological Answer: Cox proportional hazards models with stratification by baseline risk factors (e.g., LDL cholesterol, CRP levels) are essential. For instance, the JUPITER trial (NCT00239681) reported a 44% reduction in cardiovascular events in healthy individuals with elevated CRP, while the AURORA trial (NCT00240331) found no benefit in hemodialysis patients. Multivariate sensitivity analyses should address confounding variables like diabetes incidence and renal function .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on Rosuvastatin's efficacy in primary vs. secondary cardiovascular prevention cohorts?
Methodological Answer: Meta-regression techniques incorporating trial-level covariates (e.g., baseline LDL, inflammatory markers) are critical. Pooled data from the JUPITER and CORONA trials suggest that Rosuvastatin’s anti-inflammatory effects (37% CRP reduction) may dominate in primary prevention, whereas advanced atherosclerosis in secondary cohorts may limit LDL-driven benefits. Subgroup analyses should stratify by CRP/LDL ratios and comorbidity burden .
Q. What mechanistic hypotheses explain Rosuvastatin's dual reduction of arterial and venous thromboembolism (VTE) risks?
Methodological Answer: In vitro assays measuring tissue factor (TF) inhibition and thrombin generation kinetics are recommended. The MEGA trial (NCT00239681) observed a 43% VTE risk reduction, potentially linked to Rosuvastatin’s pleiotropic effects on endothelial nitric oxide synthase (eNOS) and platelet aggregation. Comparative studies with other statins (e.g., Atorvastatin) using flow cytometry for platelet activation markers could clarify mechanism specificity .
Q. What experimental strategies mitigate Rosuvastatin-induced myopathy in preclinical models?
Methodological Answer: Co-administration with Coenzyme Q10 (CoQ10) or selenium supplements in rodent models has shown promise. Dose-response studies measuring serum creatine kinase (CK) levels and histopathological myofibril damage are essential. For example, a 20 mg/kg/day Rosuvastatin dose in rats increased CK by 300%, reversible with CoQ10 supplementation. Mitochondrial respiratory chain assays (e.g., Complex I/III activity) further validate mitochondrial rescue mechanisms .
Q. How do researchers validate Rosuvastatin's pharmacokinetic/pharmacodynamic (PK/PD) relationships in special populations?
Methodological Answer: Population PK modeling using nonlinear mixed-effects software (e.g., NONMEM) accounts for covariates like renal impairment or genetic polymorphisms in SLCO1B1 transporters. In hemodialysis patients, Rosuvastatin’s AUC increased by 50% due to reduced hepatic uptake, necessitating dose adjustments. Genotype-stratified clinical trials are required to optimize dosing in OATP1B1*5/*15 carriers .
Methodological Contradictions and Resolution
Q. Why do Rosuvastatin's anti-inflammatory effects show variability across demographic subgroups?
Resolution: Post hoc analyses of the JUPITER trial revealed that women and non-smokers exhibited stronger CRP reductions (45% vs. 32% in men). Transcriptomic profiling of peripheral blood mononuclear cells (PBMCs) identified sex-specific differences in IL-6/JAK-STAT signaling. Stratified randomization in future trials should balance gender and smoking status .
Q. How should researchers address discrepancies in Rosuvastatin's diabetes risk across trials?
Resolution: Mendelian randomization studies using HNF1A and IRS1 variants as instrumental variables can clarify causality. The JUPITER trial reported a 27% increased diabetes risk, while observational cohorts show no association. Continuous glucose monitoring (CGM) in preclinical models and HbA1c trajectories in long-term extensions are recommended to disentangle statin-specific vs. background metabolic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
